molecular formula C9H11BrN2O B1278154 2-Bromo-6-morpholinopyridine CAS No. 332134-60-8

2-Bromo-6-morpholinopyridine

Cat. No.: B1278154
CAS No.: 332134-60-8
M. Wt: 243.1 g/mol
InChI Key: RCGFRLCJCFDVOQ-UHFFFAOYSA-N
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Description

2-Bromo-6-morpholinopyridine (CAS 332134-60-8) is a valuable brominated heteroaromatic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . This solid compound, characterized by a melting point of 50°C, serves as a versatile synthon and building block in organic synthesis and pharmaceutical research . Its structure incorporates both a bromo substituent and a morpholino group on a pyridine ring, making it a key intermediate for various metal-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig-type animations . Recent research highlights the application of related 2-bromopyridines in Ru(II)-mediated domino reactions for the construction of complex heteroarylated 2-pyridones, which are important scaffolds in biologically active compounds and functional materials . The morpholino group can influence the electron density of the ring system, thereby modulating the reactivity and properties of the resulting compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, noting the associated hazard statements H302, H315, H319, H332, and H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-bromopyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGFRLCJCFDVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428191
Record name 2-Bromo-6-morpholinopyridine
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332134-60-8
Record name 2-Bromo-6-morpholinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(6-Bromo-pyridin-2-yl)-morpholine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-Bromo-6-morpholinopyridine, a valuable substituted pyridine derivative for pharmaceutical and materials science research. This document details the primary synthetic methodologies, experimental protocols, and characterization data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a key building block in organic synthesis, offering a versatile scaffold for the development of more complex molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the morpholine moiety can influence the physicochemical properties and biological activity of the final compounds. The synthesis of this intermediate is primarily achieved through two robust methods: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr), both typically starting from 2,6-dibromopyridine.

Synthetic Methodologies

The selective mono-amination of 2,6-dibromopyridine is the most common strategy to obtain this compound. This can be accomplished with high efficiency and selectivity using modern catalytic systems or by leveraging the inherent reactivity of the pyridine ring under specific conditions.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction allows for the coupling of an amine with an aryl halide under relatively mild conditions with high functional group tolerance.[1] For the synthesis of this compound, this involves the reaction of 2,6-dibromopyridine with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

dot

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions 2,6-Dibromopyridine 2,6-Dibromopyridine Product This compound 2,6-Dibromopyridine->Product Morpholine Morpholine Morpholine->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Facilitates Base Base Base->Product Solvent Solvent Solvent->Product Heat Heat Heat->Product

Caption: Buchwald-Hartwig amination for this compound synthesis.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another key method for the synthesis of this compound. In this reaction, the nucleophilic morpholine directly displaces one of the bromine atoms on the electron-deficient pyridine ring. The reaction is often facilitated by high temperatures, and in some cases, microwave irradiation can be employed to reduce reaction times and improve yields.[2] The selectivity for mono-substitution can be controlled by careful management of the reaction conditions.

dot

SNAr_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions 2,6-Dibromopyridine 2,6-Dibromopyridine Product This compound 2,6-Dibromopyridine->Product Morpholine Morpholine Morpholine->Product Solvent Solvent Solvent->Product Heat_Pressure Heat / Pressure Heat_Pressure->Product

Caption: SNAr pathway for this compound synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and a closely related analogue.

Table 1: Buchwald-Hartwig Amination of 2,6-Dibromopyridine with Morpholine

Reagent/ParameterMolar Equivalents/ValueReference
2,6-Dibromopyridine1.0[1]
Morpholine1.2[1]
Palladium(II) acetate (Pd(OAc)₂)0.02[1]
1,3-Bis(diphenylphosphino)propane (dppp)0.04[1]
Sodium tert-butoxide (NaOtBu)1.4[1]
SolventToluene or Dioxane[1]
Temperature80-110 °C[1]
Time12-24 hours[1]
Yield98%[1]

Table 2: Synthesis of a 2-Bromo-6-alkylaminopyridine Analogue via Pressure Tube Method

Reagent/ParameterMolar Equivalents/ValueReference
2,6-Dibromopyridine1.0[3]
EthylamineNot specified[3]
SolventNot specified[3]
TemperatureHigh Temperature[3]
MethodPressure Tube[3]
Yield52.4%[3]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2,6-Dibromopyridine with Morpholine

This protocol is adapted from a general procedure for the mono-amination of 2,6-dibromopyridine.[1]

Materials:

  • 2,6-Dibromopyridine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • To an oven-dried sealed tube, add 2,6-dibromopyridine (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pd(OAc)₂ (0.02 eq.), and dppp (0.04 eq.).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent (toluene or dioxane) and morpholine (1.2 eq.) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

dot

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A Add 2,6-dibromopyridine, NaOtBu, Pd(OAc)2, and dppp to a sealed tube B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent and morpholine via syringe B->C D Seal the tube and heat to 80-110°C with stirring for 12-24h C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with ethyl acetate and filter through Celite F->G H Wash filtrate with water and brine G->H I Dry organic layer, filter, and concentrate H->I J Purify by column chromatography I->J K This compound J->K

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) under Microwave Conditions

This is a general protocol for the SNAr of halopyridines that can be adapted for the synthesis of this compound.[2]

Materials:

  • 2,6-Dibromopyridine

  • Morpholine

  • Ethanol

  • Microwave reactor

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a microwave reaction vessel, combine 2,6-dibromopyridine (1.0 eq.) and morpholine (1.2-2.0 eq.) in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a high temperature (e.g., 100-150°C) for a specified time (e.g., 15-60 minutes).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

dot

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A Combine 2,6-dibromopyridine and morpholine in ethanol in a microwave vessel B Seal vessel and heat in microwave reactor (e.g., 100-150°C, 15-60 min) A->B C Monitor progress by TLC or GC-MS B->C D Cool to room temperature C->D E Remove solvent under reduced pressure D->E F Dissolve residue in organic solvent, wash with water and brine E->F G Dry organic layer, filter, and concentrate F->G H Purify by column chromatography G->H I This compound H->I

Caption: Experimental workflow for the SNAr synthesis via microwave.

Characterization Data

The following are the expected 1H and 13C NMR spectral data for this compound based on data for closely related structures.

Table 3: Expected 1H and 13C NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1H~7.3-7.5t~8.0Pyridine H4
~6.7-6.9d~8.0Pyridine H3
~6.5-6.7d~8.0Pyridine H5
~3.7-3.9t~4.8Morpholine -OCH2-
~3.4-3.6t~4.8Morpholine -NCH2-
13C~160C-Pyridine C6
~142C-Pyridine C2
~140CH-Pyridine C4
~112CH-Pyridine C5
~106CH-Pyridine C3
~66CH2-Morpholine -OCH2-
~45CH2-Morpholine -NCH2-

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound can be reliably achieved through either Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution. The Buchwald-Hartwig approach offers high yields under relatively mild conditions, while the SNAr method, particularly with microwave assistance, can provide a rapid route to the desired product. The choice of method will depend on the available equipment and the specific requirements of the synthesis. This guide provides the necessary information for researchers to successfully prepare and characterize this important synthetic intermediate.

References

An In-depth Technical Guide to 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-6-morpholinopyridine. The document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data on the compound's physical and chemical characteristics, provides a plausible synthetic route with a detailed experimental protocol, and discusses its potential applications in medicinal chemistry. While exhaustive experimental data for this specific compound is not widely available in public literature, this guide synthesizes information from analogous structures and predictive models to offer a valuable resource.

Core Chemical Properties

This compound is a substituted pyridine derivative. The presence of the bromine atom and the morpholine group at positions 2 and 6 of the pyridine ring, respectively, imparts specific chemical characteristics that make it a molecule of interest in synthetic and medicinal chemistry.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource
CAS Number 332134-60-8Publicly available chemical databases
Molecular Formula C₉H₁₁BrN₂OCalculated
Molecular Weight 243.10 g/mol Calculated
Melting Point 50 °CVendor data
Boiling Point 372.2 ± 42.0 °CPredicted
Density 1.499 ± 0.06 g/cm³Predicted
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and methanol.Inferred from structurally similar compounds

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and commonly employed method involves the reaction of 2,6-dibromopyridine with morpholine.

Reaction Scheme

G 2,6-Dibromopyridine 2,6-Dibromopyridine This compound This compound 2,6-Dibromopyridine->this compound Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->this compound

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2,6-Dibromopyridine

  • Morpholine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dibromopyridine (1 equivalent) in the anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the strong base (e.g., 1.2 equivalents).

  • Addition of Morpholine: Add morpholine (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Dissolve Dissolve 2,6-dibromopyridine in anhydrous solvent Start->Dissolve Add_catalyst Add Pd catalyst, ligand, and base Dissolve->Add_catalyst Add_morpholine Add morpholine Add_catalyst->Add_morpholine Reflux Heat to reflux Add_morpholine->Reflux Monitor Monitor reaction (TLC/LC-MS) Reflux->Monitor Cool Cool to room temperature Monitor->Cool Dilute Dilute with ethyl acetate Cool->Dilute Wash Wash with water and brine Dilute->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Column chromatography Concentrate->Chromatography End Pure Product Chromatography->End

Caption: Experimental workflow for synthesis.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR Signals corresponding to the protons on the pyridine ring and the morpholine ring. The pyridine protons would appear in the aromatic region (δ 6.5-8.0 ppm), showing characteristic coupling patterns. The morpholine protons would appear as two multiplets in the aliphatic region (δ 3.0-4.0 ppm).
¹³C NMR Signals for the nine carbon atoms. The pyridine carbons would appear in the downfield region (δ 110-160 ppm), while the morpholine carbons would be in the upfield region (δ 45-70 ppm).
Mass Spec. A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the morpholine ring or parts of it.
IR Characteristic absorption bands for C-Br stretching, C-N stretching, C-O-C stretching of the morpholine ring, and aromatic C-H and C=C/C=N stretching of the pyridine ring.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been extensively reported, its structural motifs—the pyridine ring and the morpholine moiety—are prevalent in a wide range of biologically active compounds.

  • Pyridine Derivatives: These are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. They are key components in many approved drugs.

  • Morpholine Derivatives: The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. Morpholine-containing compounds have shown a variety of biological activities, including acting as kinase inhibitors and GPCR modulators.

Given these characteristics, this compound represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for biological screening.

Logical Workflow for Drug Discovery Application:

G Start 2-Bromo-6- morpholinopyridine Library Library Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Library Screening High-Throughput Screening (e.g., Kinase assays, GPCR binding) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow.

Safety Information

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has summarized its known chemical properties and provided a plausible synthetic route. Further experimental investigation is required to fully characterize its spectroscopic properties and explore its biological activities. The information presented here serves as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

Disclaimer: The information provided in this document is for research purposes only. The predicted data and proposed experimental protocols should be used as a guide and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

In-Depth Technical Guide to 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 332134-60-8

This technical guide provides a comprehensive overview of 2-Bromo-6-morpholinopyridine, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in synthetic chemistry.

Core Compound Properties

This compound is a substituted pyridine derivative featuring a bromine atom at the 2-position and a morpholine ring at the 6-position. This arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 332134-60-8[1][2]
Molecular Formula C₉H₁₁BrN₂O[1][2]
Molecular Weight 243.10 g/mol [1]
Appearance White powder[2]
Purity ≥95%[2]
SMILES C1COCCN1C2=NC(=CC=C2)Br[1]
Storage Inert atmosphere, room temperature[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 2,6-dibromopyridine with morpholine. The greater reactivity of the bromine atom at the 2-position of the pyridine ring allows for a selective monosubstitution.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of this compound from 2,6-dibromopyridine and morpholine.

Materials:

  • 2,6-Dibromopyridine

  • Morpholine

  • A suitable solvent (e.g., Dioxane, DMF, or DMSO)

  • A suitable base (e.g., K₂CO₃, Na₂CO₃, or Et₃N)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 2,6-dibromopyridine (1.0 equivalent), a suitable solvent, and a base (e.g., 2.0 equivalents of K₂CO₃).

  • Add morpholine (1.0-1.2 equivalents) to the mixture.

  • Purge the flask with an inert gas.

  • Heat the reaction mixture with stirring. The reaction temperature and time will depend on the solvent and base used, but a typical range is 80-120°C for several hours to overnight.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 2,6-Dibromopyridine 2,6-Dibromopyridine Reaction Nucleophilic Aromatic Substitution 2,6-Dibromopyridine->Reaction Morpholine Morpholine Morpholine->Reaction Solvent (e.g., Dioxane) Solvent (e.g., Dioxane) Solvent (e.g., Dioxane)->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Heat Heat Heat->Reaction Product This compound Purification Workup & Purification (Filtration, Extraction, Chromatography) Purification->Product Reaction->Purification

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a key intermediate in the synthesis of various compounds with potential biological activity. The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) to introduce a wide range of substituents at the 2-position. The morpholine moiety can influence the physicochemical properties, such as solubility and metabolic stability, of the final compounds.

Logical Workflow in Drug Discovery

The utilization of this compound in a drug discovery program typically follows a structured workflow. This begins with the modification of the core structure and progresses through various stages of testing and optimization.

G Drug Discovery Workflow Start This compound Library Library Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Development Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical drug discovery workflow utilizing this compound.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

GHS Hazard Statement: Warning.[1]

References

An In-depth Technical Guide to 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromo-6-morpholinopyridine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on related structures.

Core Compound Properties

This compound is a substituted pyridine derivative. The incorporation of a morpholine moiety and a bromine atom makes it a versatile building block in medicinal chemistry. Its key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Weight 243.1 g/mol [1]
Molecular Formula C₉H₁₁BrN₂O[1]
Melting Point 50 °C[1]
Boiling Point (Predicted) 372.2 ± 42.0 °C[1]
Density (Predicted) 1.499 ± 0.06 g/cm³[1]
pKa (Predicted) 1.42 ± 0.20[1]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The reaction involves the displacement of one bromine atom from 2,6-dibromopyridine by morpholine in the presence of a base and a suitable solvent.

Reaction Scheme:

G start 2,6-Dibromopyridine + Morpholine reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

This protocol is adapted from procedures for the synthesis of similar 2-bromo-6-alkylaminopyridines.

Materials:

  • 2,6-Dibromopyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-dibromopyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activity studies for this compound were identified in the performed search, the structural motifs present in the molecule, namely the pyridine and morpholine rings, are prevalent in a wide range of biologically active compounds.

  • Pyridine Derivatives: The pyridine ring is a core structure in many pharmaceuticals and is known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects[2][3].

  • Morpholine Derivatives: The morpholine scaffold is also a common feature in many approved drugs and is associated with various pharmacological properties, including antidepressant, antifungal, and anticancer activities. The presence of the morpholine ring can also improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability[4][5].

Given the combination of these two pharmacologically relevant moieties, this compound represents a valuable scaffold for the development of novel therapeutic agents. The bromine atom serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for biological screening.

Conceptual Drug Discovery Workflow

The utility of this compound in a drug discovery program can be visualized as a multi-step process.

G A This compound (Starting Scaffold) B Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) A->B C Library of Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G

Caption: Drug discovery workflow utilizing this compound.

This workflow highlights the potential of this compound as a starting point for the generation of new chemical entities with potential therapeutic value. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

Elucidation of the Molecular Structure of 2-Bromo-6-morpholinopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-Bromo-6-morpholinopyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the key analytical techniques and experimental protocols necessary for the unequivocal confirmation of its chemical structure.

Core Compound Properties

This compound, also known as 4-(6-bromopyridin-2-yl)morpholine, is a substituted pyridine derivative. Its structure incorporates a pyridine ring, a bromine atom at the 2-position, and a morpholine moiety at the 6-position. This arrangement of functional groups offers multiple avenues for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₁BrN₂O[1]
Molecular Weight243.10 g/mol [1]
Melting Point50 °C[2]
Boiling Point372.2 ± 42.0 °C (Predicted)[2]
Density1.499 ± 0.06 g/cm³ (Predicted)[2]
pKa1.42 ± 0.20 (Predicted)[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 2,6-dibromopyridine with morpholine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from established procedures for the synthesis of related 2-amino-6-bromopyridines.[3]

Materials:

  • 2,6-Dibromopyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2,6-dibromopyridine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a suitable volume of DMF to dissolve the reactants.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

G cluster_synthesis Synthesis Workflow start Start: Reactants reactants 2,6-Dibromopyridine Morpholine K2CO3 in DMF start->reactants reaction Nucleophilic Aromatic Substitution (80-100°C, 12-24h) reactants->reaction workup Aqueous Workup (Water, EtOAc Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: This compound purification->product

Synthesis Workflow Diagram

Structure Elucidation

The definitive identification of this compound requires a combination of spectroscopic techniques to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the morpholine ring.

  • Pyridine Protons: Three signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, these protons will exhibit a characteristic splitting pattern (e.g., a triplet and two doublets).

  • Morpholine Protons: Two multiplets are expected for the methylene protons of the morpholine ring. The protons on the carbons adjacent to the nitrogen will appear at a different chemical shift than those adjacent to the oxygen. Typically, the protons alpha to the nitrogen (N-CH₂) appear around δ 3.5-3.8 ppm, and the protons alpha to the oxygen (O-CH₂) appear around δ 3.7-4.0 ppm.[4][5]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • Pyridine Carbons: Five signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and will appear at a distinct chemical shift.

  • Morpholine Carbons: Two signals are expected for the morpholine ring carbons. The carbons adjacent to the nitrogen (N-CH₂) typically resonate around δ 45-50 ppm, while those adjacent to the oxygen (O-CH₂) appear further downfield, around δ 66-68 ppm.[4]

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)
¹H (Pyridine)7.0 - 8.0
¹H (Morpholine, N-CH₂)~3.6
¹H (Morpholine, O-CH₂)~3.8
¹³C (Pyridine)110 - 160
¹³C (Morpholine, N-CH₂)~48
¹³C (Morpholine, O-CH₂)~67
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.[6][7]

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2950 cm⁻¹

  • C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

  • C-O-C stretching (morpholine ether): ~1115 cm⁻¹

  • C-N stretching: ~1200-1350 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (243.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).[1]

G cluster_elucidation Structure Elucidation Workflow start Start: Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Spectroscopic Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Structure Elucidation Workflow

Applications in Drug Development

Substituted pyridines are a common scaffold in many biologically active compounds and approved drugs. The presence of a reactive bromine atom and a versatile morpholine group makes this compound an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, while the morpholine moiety can influence solubility and pharmacokinetic properties. This compound serves as a valuable building block for generating libraries of diverse molecules for screening in drug discovery programs.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined application of modern spectroscopic techniques. A robust synthetic protocol, followed by comprehensive analysis of NMR, IR, and mass spectrometry data, allows for the unambiguous confirmation of its molecular structure. This foundational knowledge is crucial for its application as a versatile intermediate in the fields of medicinal chemistry and materials science.

References

Spectroscopic Data for 2-Bromo-6-morpholinopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 2-Bromo-6-morpholinopyridine did not yield a complete, verified dataset for this specific compound. The following guide provides spectroscopic data for a closely related analogue, 2-Bromo-6-ethylaminopyridine , to serve as a reference. This is supplemented with generalized experimental protocols for the acquisition of such data, applicable to the target compound.

Spectroscopic Data Summary for 2-Bromo-6-ethylaminopyridine

The following tables summarize the Nuclear Magnetic Resonance (NMR) data for 2-Bromo-6-ethylaminopyridine, a structural analogue of this compound.

Table 1: ¹H NMR Data for 2-Bromo-6-ethylaminopyridine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25t1HPyridine H-4
6.71d1HPyridine H-5
6.27d1HPyridine H-3
4.61s1HN-H
3.23q2H-CH₂-
1.22t3H-CH₃

Table 2: ¹³C NMR Data for 2-Bromo-6-ethylaminopyridine

Chemical Shift (δ, ppm)Assignment
158.94Pyridine C-6
139.67Pyridine C-2
127.14Pyridine C-4
115.60Pyridine C-5
104.17Pyridine C-3
37.05-CH₂-
14.67-CH₃

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), can be used for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. A typical spectral width would be from -2 to 12 ppm with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. The spectral width is typically from 0 to 200 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common technique for solid and liquid samples.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a spectral range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction. The resulting spectrum shows the absorbance or transmittance as a function of wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a mass spectrum using an Electrospray Ionization (ESI) source coupled to a mass analyzer.

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent that is compatible with the ESI source, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Instrument Setup:

    • Calibrate the mass analyzer using a known calibration standard.

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ionization.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a mass range appropriate for the expected molecular weight of the compound. Data is typically collected in positive ion mode for aminopyridine derivatives.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and any significant fragment ions. Analyze the isotopic pattern, particularly for bromine, to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis.

Starting materials for 2-Bromo-6-morpholinopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-6-morpholinopyridine, a valuable building block in medicinal chemistry and materials science. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This document details the key starting materials, experimental protocols, and relevant quantitative data to assist researchers and professionals in the successful synthesis of the target compound.

Core Synthesis Pathway

The most common and direct approach to synthesizing this compound is through the reaction of a di-substituted pyridine, typically 2,6-dibromopyridine, with morpholine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the morpholine acts as the nucleophile, displacing one of the bromide substituents on the pyridine ring.

Reaction Scheme:

The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide (HBr) generated, and a suitable solvent at elevated temperatures to facilitate the reaction.

Starting Materials and Reagents

A clear understanding of the properties of the starting materials and reagents is crucial for the successful execution of the synthesis.

Chemical NameCAS NumberMolecular Weight ( g/mol )Role
2,6-Dibromopyridine626-05-1236.90Electrophile
Morpholine110-91-887.12Nucleophile
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
Dimethyl Sulfoxide (DMSO)67-68-578.13Solvent

Experimental Protocols

The following protocol is adapted from established procedures for the synthesis of analogous 2-bromo-6-aminopyridines.[1]

Synthesis of this compound

Materials:

  • 2,6-Dibromopyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Pressure tube or sealed reaction vessel

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a pressure tube, combine 2,6-dibromopyridine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a sufficient volume of dimethyl sulfoxide (DMSO) to dissolve the reactants.

  • Reaction Conditions: Seal the pressure tube and heat the reaction mixture to 120-150 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,6-dibromopyridine) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the synthesis of similar 2-bromo-6-aminopyridines, which can serve as a benchmark for the synthesis of this compound.

ProductStarting HalopyridineAmineBaseSolventTemperature (°C)TimeYield (%)Reference
2-Bromo-6-methylaminopyridine2,6-DibromopyridineMethylamine--High Temp. & Pressure-54.1[1]
2-Bromo-6-ethylaminopyridine2,6-DibromopyridineEthylamine--High Temp. & Pressure-52.4[1]

Visualizations

Synthetic Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow Start Starting Materials (2,6-Dibromopyridine, Morpholine, K₂CO₃, DMSO) Reaction Reaction (120-150 °C, Pressure Tube) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Reactants

The following diagram illustrates the relationship between the key reactants in the synthesis.

Reactant_Relationship cluster_reactants Reactants Electrophile 2,6-Dibromopyridine (Electrophile) Product This compound (Product) Electrophile->Product Nucleophilic Aromatic Substitution Nucleophile Morpholine (Nucleophile) Nucleophile->Product Nucleophilic Aromatic Substitution

Caption: Logical relationship of reactants leading to the final product.

References

The Rising Potential of 2-Bromo-6-morpholinopyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure. Within the vast landscape of pyridine derivatives, 2-Bromo-6-morpholinopyridine emerges as a compound of significant interest, offering a versatile platform for the development of novel therapeutics. This technical guide explores the potential applications of this compound, detailing its synthetic utility, potential biological targets, and proposed experimental workflows for its incorporation into drug discovery programs.

The Strategic Advantage of the this compound Scaffold

The this compound molecule combines two key structural features that make it an attractive starting point for medicinal chemistry campaigns: a reactive brominated pyridine ring and a morpholine moiety. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. The morpholine group, a common motif in approved drugs, is known to improve physicochemical properties such as solubility and metabolic stability, and can also participate in crucial hydrogen bonding interactions with biological targets.[1][2]

The strategic placement of these two groups on the pyridine ring allows for the exploration of chemical space in a controlled and directed manner, making it an ideal scaffold for generating libraries of compounds for high-throughput screening.

Synthetic Accessibility and Derivatization Potential

The synthesis of this compound can be readily achieved through established synthetic methodologies. A plausible and efficient route involves the nucleophilic aromatic substitution of a di-halogenated pyridine, such as 2,6-dibromopyridine, with morpholine. This reaction typically proceeds under moderate conditions, making the starting material readily accessible for further derivatization.

Table 1: Proposed Reaction Conditions for Synthesis of this compound Analogs
Reaction TypeReagents and ConditionsPotential Functional Groups Introduced
Suzuki CouplingAryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)Aryl, heteroaryl
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl
Buchwald-Hartwig AminationPrimary/secondary amines, Pd catalyst, baseSubstituted amines
Stille CouplingOrganostannanes, Pd catalystAlkyl, aryl, vinyl
Heck CouplingAlkenes, Pd catalyst, baseAlkenyl

The bromine atom on the this compound scaffold is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of substituents at this position, enabling the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with a biological target.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to a temperature of 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6-morpholinopyridine derivative.

Potential Therapeutic Applications: Targeting Kinases

The 2,6-disubstituted pyridine motif is a well-established scaffold for the development of protein kinase inhibitors.[3][4] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, particularly cancer.[5][6][7] The this compound core can be envisioned as a versatile template for the design of novel kinase inhibitors.

The morpholine moiety can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The substituent introduced at the 2-position via cross-coupling can be designed to occupy the hydrophobic pocket of the active site, thereby conferring potency and selectivity.

Table 2: Examples of Kinase Families as Potential Targets
Kinase FamilyRationale for Targeting
Cyclin-Dependent Kinases (CDKs)Key regulators of the cell cycle; inhibitors are used in cancer therapy.[6]
Tyrosine Kinases (e.g., EGFR, VEGFR)Involved in cell growth, proliferation, and angiogenesis; established cancer targets.
PI3K/mTOR PathwayCentral signaling pathway regulating cell growth and survival; frequently mutated in cancer.[2]
PIM KinasesImplicated in cell survival and proliferation; emerging cancer targets.[4]
Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the development of kinase inhibitors based on the this compound scaffold.

DrugDiscoveryWorkflow cluster_0 Scaffold-Based Drug Design cluster_1 Lead Optimization cluster_2 Preclinical Development Scaffold This compound Library Compound Library Synthesis (e.g., Suzuki Coupling) Scaffold->Library Derivatization Screening High-Throughput Screening (Kinase Inhibition Assays) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR ADME ADME/Tox Profiling SAR->ADME Lead Lead Compound ADME->Lead InVivo In Vivo Efficacy Studies Lead->InVivo Candidate Clinical Candidate InVivo->Candidate SignalingPathway cluster_pathway Generic Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 TargetKinase Target Kinase Kinase1->TargetKinase Substrate Substrate Protein TargetKinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor 2-Aryl-6-morpholinopyridine Derivative Inhibitor->TargetKinase Inhibition

References

An In-depth Technical Guide to 2-Bromo-6-morpholinopyridine and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-6-morpholinopyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. The presence of a reactive bromine atom at the 2-position and a morpholine moiety at the 6-position of the pyridine ring provides a unique scaffold for the synthesis of a diverse range of analogs with potential applications in drug discovery. This technical guide provides a comprehensive review of the synthesis, chemical properties, and potential applications of this compound and its analogs, with a focus on experimental protocols and quantitative data to aid researchers in their scientific endeavors.

Chemical Properties and Synthesis

This compound, also known as 4-(6-bromopyridin-2-yl)morpholine, is a solid with a molecular weight of 243.1 g/mol and a melting point of 50°C. The core structure features a pyridine ring, which is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution. The bromine atom at the 2-position serves as a good leaving group, facilitating various cross-coupling reactions to introduce a wide array of functional groups. The morpholine ring, a saturated heterocycle, can influence the physicochemical properties of the molecule, such as solubility and basicity, and can also participate in hydrogen bonding interactions, which is often crucial for biological activity.

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of 2,6-dibromopyridine with morpholine. This reaction is typically carried out using a palladium-catalyzed process, such as the Buchwald-Hartwig amination, which allows for the selective mono-amination of the di-substituted pyridine.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the palladium-catalyzed mono-amination of 2,6-dibromopyridine with morpholine.[1]

Materials:

  • 2,6-Dibromopyridine

  • Morpholine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • 1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Argon or Nitrogen gas

Procedure:

  • In an oven-dried sealed tube, add 2,6-dibromopyridine (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pd(OAc)₂ (0.02 eq.), and the phosphine ligand (0.04 eq.).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent (toluene or dioxane) and morpholine (1.2 eq.) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data Summary:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₁₁BrN₂O243.1050

Diagram: Synthesis of this compound

G Synthesis of this compound cluster_conditions Reaction Conditions 2,6-Dibromopyridine 2,6-Dibromopyridine This compound This compound 2,6-Dibromopyridine->this compound Buchwald-Hartwig Amination Morpholine Morpholine Morpholine->this compound Pd(OAc)2 / dppp, NaOtBu Pd(OAc)2 / dppp, NaOtBu Toluene or Dioxane, 80-110°C Toluene or Dioxane, 80-110°C

Caption: Palladium-catalyzed synthesis of this compound.

Analogs of this compound and their Synthesis

The versatile nature of the this compound scaffold allows for the synthesis of a wide range of analogs through modification at the bromine-substituted position. Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, are powerful tools for introducing aryl, alkynyl, and other organic moieties.

2-Aryl-6-morpholinopyridine Derivatives

Synthesis via Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and an aryl group.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.1 to 2.2 eq.)

  • Sodium carbonate (2.0 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq.)

  • Toluene/Ethanol mixture (4:1)

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 to 2.2 eq.), and sodium carbonate (2.0 eq.).

  • Add a 4:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add PdCl₂(dppf) (0.05 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-120°C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling for 2-Aryl-6-morpholinopyridine Synthesis

G Suzuki-Miyaura Coupling cluster_conditions Reaction Conditions This compound This compound 2-Aryl-6-morpholinopyridine 2-Aryl-6-morpholinopyridine This compound->2-Aryl-6-morpholinopyridine Arylboronic Acid Arylboronic Acid Arylboronic Acid->2-Aryl-6-morpholinopyridine PdCl2(dppf), Na2CO3 PdCl2(dppf), Na2CO3 Toluene/Ethanol, 80-120°C Toluene/Ethanol, 80-120°C

Caption: Synthesis of 2-aryl-6-morpholinopyridine analogs.

2-Alkynyl-6-morpholinopyridine Derivatives

Synthesis via Sonogashira Coupling: This reaction is utilized to form a carbon-carbon bond between the pyridine ring and a terminal alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling [1]

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.1 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq.)

  • Copper(I) iodide (CuI) (0.04 eq.)

  • Triethylamine

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, followed by triethylamine (2.0 eq.).

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80°C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Sonogashira Coupling for 2-Alkynyl-6-morpholinopyridine Synthesis

G Sonogashira Coupling cluster_conditions Reaction Conditions This compound This compound 2-Alkynyl-6-morpholinopyridine 2-Alkynyl-6-morpholinopyridine This compound->2-Alkynyl-6-morpholinopyridine Terminal Alkyne Terminal Alkyne Terminal Alkyne->2-Alkynyl-6-morpholinopyridine PdCl2(PPh3)2, CuI, Et3N PdCl2(PPh3)2, CuI, Et3N DMF, 60-80°C DMF, 60-80°C

Caption: Synthesis of 2-alkynyl-6-morpholinopyridine analogs.

Biological and Medicinal Chemistry Applications

The 2-substituted-6-morpholinopyridine scaffold is of significant interest in drug discovery due to the diverse biological activities exhibited by both pyridine and morpholine moieties. Pyridine derivatives are prevalent in numerous FDA-approved drugs, showcasing a wide range of therapeutic applications. The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.

While specific biological data for this compound is not extensively reported in publicly available literature, its analogs are being explored for various therapeutic targets. For instance, derivatives of 2-amino-6-substituted pyridines have been investigated for their potential as antibacterial and anticancer agents. Furthermore, the introduction of different aryl and heteroaryl groups at the 2-position can lead to compounds with a wide spectrum of pharmacological activities.

Diagram: Drug Discovery Workflow

G Drug Discovery Workflow A This compound Scaffold B Analog Synthesis (e.g., Suzuki, Sonogashira) A->B C Library of 2,6-disubstituted Pyridine Analogs B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Hit Identification D->E F Lead Optimization (SAR studies) E->F G Preclinical Development F->G

Caption: A generalized workflow for drug discovery.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse library of 2,6-disubstituted pyridine analogs. The established protocols for nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions provide robust methods for the chemical modification of this scaffold. The inherent biological relevance of the pyridine and morpholine moieties makes these compounds promising candidates for drug discovery programs targeting a wide range of diseases. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental procedures necessary to explore the full potential of this compound and its analogs in their research. Further investigation into the biological activities of these novel compounds is warranted to uncover their therapeutic potential.

References

Reactivity of the Bromine Atom in 2-Bromo-6-morpholinopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atom in 2-Bromo-6-morpholinopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-aminopyridine scaffold in biologically active compounds. The bromine atom at the 2-position serves as a key functional handle for a variety of transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document details the expected reactivity, provides experimental protocols adapted from closely related systems, and presents quantitative data to guide the strategic design and execution of synthetic routes.

Core Concepts of Reactivity

The reactivity of the C2-bromine atom in this compound is governed by the electronic properties of the pyridine ring and the substituents. The pyridine nitrogen atom is electron-withdrawing, which activates the C2 and C6 positions towards nucleophilic attack. Conversely, the morpholino group at the C6-position is a strong electron-donating group through resonance, which can modulate the reactivity of the C2-position. This electron-donating character can sometimes render the C-Br bond less susceptible to oxidative addition in certain catalytic cycles compared to unsubstituted or electron-deficient 2-bromopyridines.[1]

The primary transformations involving the bromine atom are:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are the most common and versatile methods for functionalizing 2-bromopyridines. This includes Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Nucleophilic Aromatic Substitution (SNAr): Under certain conditions, direct displacement of the bromide by strong nucleophiles can occur, facilitated by the electron-deficient nature of the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the derivatization of this compound. The general catalytic cycle for these reactions is depicted below.

General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Pd(II)L_n-Br R-Pd(II)L_n-Br Oxidative_Addition->R-Pd(II)L_n-Br Transmetalation Transmetalation R-Pd(II)L_n-Br->Transmetalation R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)L_n-R' Reductive_Elimination Reductive Elimination R-Pd(II)L_n-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product This compound This compound (R-Br) This compound->Oxidative_Addition Organometallic_Reagent Organometallic Reagent (R'-M) Organometallic_Reagent->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between this compound and various organoboron reagents.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous 2-Bromopyridines

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridinePhenylboronic acidPd(OAc)₂ (3-6)SPhos (6-18)Na₃PO₄Toluene/H₂O (10:1)10016-24Low (3-15)[2]
22-Bromo-6-methylisonicotinaldehyde4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)9012~85 (Not specified)[3]
32-IodothiophenePhenylboronic acidPd(OAc)₂ (5)m-GAPK₂CO₃Toluene502495[4]

Experimental Protocol: Suzuki-Miyaura Coupling of an Analogous 2-Bromopyridine Derivative

This protocol is adapted for the coupling of 2-Bromo-6-methylisonicotinaldehyde with 4-methoxyphenylboronic acid and should serve as a starting point for optimization with this compound.[3]

  • Reaction Setup: To an oven-dried round-bottom flask, add 2-Bromo-6-methylisonicotinaldehyde (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reagents Combine 2-Bromopyridine analogue, Boronic Acid, and Base Add_Catalyst Add Pd(PPh3)4 Combine_Reagents->Add_Catalyst Inert_Atmosphere Evacuate and Backfill with Inert Gas Add_Catalyst->Inert_Atmosphere Add_Solvent Add Degassed Dioxane/Water Inert_Atmosphere->Add_Solvent Heat_Stir Heat to 90°C and Stir for 12h Add_Solvent->Heat_Stir Monitor_TLC Monitor by TLC Heat_Stir->Monitor_TLC Cool_Dilute Cool and Dilute with Ethyl Acetate Monitor_TLC->Cool_Dilute Wash Wash with Water and Brine Cool_Dilute->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.[5]

Quantitative Data for Buchwald-Hartwig Amination of an Analogous 2-Bromopyridine

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridineVolatile aminesPd(OAc)₂dpppNaOtBuToluene80-55-98[6]
22-(aryl/heteroaryl)-6-bromo-4-(trifluoromethyl)quinolinesMorpholinePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane1001260-88[7]

Experimental Protocol: Buchwald-Hartwig Amination of an Analogous 2-Bromopyridine

This protocol is for the amination of 2-bromopyridines with volatile amines and can be adapted for this compound.[6]

  • Reaction Setup: In a sealed tube, combine the 2-bromopyridine (1.0 equiv), amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (0.02 equiv), and 1,3-bis(diphenylphosphino)propane (dppp) (0.04 equiv).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80 °C with stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the reaction of this compound with terminal alkynes to form 2-alkynylpyridine derivatives.

Quantitative Data for Sonogashira Coupling of Analogous 2-Bromopyridines

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
16-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1685-93[8]
22-Amino-3-bromopyridinesVarious terminal alkynesPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96

Experimental Protocol: Sonogashira Coupling of an Analogous 2-Bromopyridine

This protocol for the coupling of 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes can be adapted for this compound.[8]

  • Reaction Setup: To a degassed solution of the 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in THF/Et₃N (2:1), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).

  • Reagent Addition: After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1.0 equiv) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by column chromatography.

Heck Reaction

The Heck reaction allows for the coupling of this compound with alkenes to produce substituted pyridines.

Quantitative Data for Heck Reaction of Analogous Bromopyridines

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
16-BromonicotinonitrileStyrenePd(OAc)₂ (5)PPh₃ (10)Et₃NDMF100-12012-24Not specified
26-Bromonicotinonitrilen-Butyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NNMP120-14016-24Not specified

Experimental Protocol: Heck Reaction of an Analogous 6-Bromopyridine

This protocol for the Heck reaction of 6-bromonicotinonitrile with styrene can be used as a starting point.

  • Reaction Setup: In a sealed tube, combine 6-bromonicotinonitrile (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent and Solvent Addition: Add anhydrous DMF, styrene (1.5 equiv), and triethylamine (1.2 equiv) via syringe.

  • Reaction Conditions: Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Monitoring and Work-up: Monitor by TLC or GC-MS. After completion, cool, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layers, dry, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C2 position of the pyridine ring can be displaced by strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen stabilizes the intermediate Meisenheimer complex, facilitating the substitution.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu- Nucleophile Nu- Product 2-Nu-6-morpholinopyridine Intermediate->Product - Br- Leaving_Group Br-

Caption: Simplified mechanism of nucleophilic aromatic substitution on this compound.

Expected Reactivity and Experimental Considerations

General Experimental Protocol for Nucleophilic Aromatic Substitution

  • Reaction Setup: In a suitable pressure vessel, dissolve this compound in a polar aprotic solvent such as DMF or DMSO.

  • Reagent Addition: Add an excess of the nucleophile (e.g., sodium methoxide, sodium thiophenoxide) and, if necessary, a base such as potassium carbonate.

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 to 150 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, quench with water, and extract the product with an appropriate organic solvent.

  • Purification: Wash the organic extracts, dry, concentrate, and purify the product by chromatography or recrystallization.

Conclusion

The bromine atom in this compound is a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. While specific literature on this exact substrate is limited, a wealth of information on analogous 2-bromopyridine systems provides a strong foundation for developing synthetic methodologies. The provided protocols and data should serve as a valuable starting point for researchers in the fields of medicinal chemistry and drug discovery, enabling the synthesis of novel and diverse libraries of 2,6-disubstituted pyridine derivatives. It is important to note that the electron-donating morpholino group may necessitate optimization of reaction conditions, potentially requiring more active catalyst systems or higher reaction temperatures compared to electron-neutral or -deficient substrates.

References

The Pivotal Role of the Morpholine Group in 2-Bromo-6-morpholinopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-morpholinopyridine is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique structural features, particularly the presence of the morpholine moiety, impart a range of desirable physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the role of the morpholine group in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its engagement in critical signaling pathways.

Core Compound Properties and Data Presentation

The morpholine group significantly influences the physicochemical properties of the parent pyridine scaffold. Below is a summary of key quantitative data for this compound and related compounds.

PropertyValueSource/Method
Molecular Formula C₉H₁₁BrN₂O-
Molecular Weight 243.11 g/mol -
pKa (Pyridine Nitrogen) Estimated ~4.5-5.5Theoretical Calculation[1][2][3][4][5]
logP Estimated ~1.5-2.5Computational Models[6][7][8]
Solubility Soluble in common organic solventsGeneral observation for similar compounds

The Multifaceted Role of the Morpholine Group

The morpholine moiety in this compound is not a passive substituent. It actively modulates the molecule's electronic, steric, and pharmacokinetic properties, making it a "privileged pharmacophore" in drug design.

Electronic and Steric Effects

The nitrogen atom of the morpholine ring is sp³ hybridized and possesses a lone pair of electrons. Through resonance, this lone pair can be donated into the pyridine ring, increasing the electron density of the aromatic system. This electron-donating effect can influence the regioselectivity of subsequent chemical transformations.

Conversely, the chair conformation of the morpholine ring introduces significant steric bulk around the 2-position of the pyridine. This steric hindrance can direct incoming reagents to the less hindered positions of the molecule, thereby controlling the outcome of reactions.

Impact on Pharmacokinetic Properties

In the context of drug discovery, the morpholine group is frequently incorporated to enhance a molecule's "drug-likeness."

  • Solubility: The polar ether oxygen and the basic nitrogen of the morpholine ring can participate in hydrogen bonding with water, thereby improving the aqueous solubility of the parent molecule.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate.

  • Membrane Permeability: By balancing lipophilicity and hydrophilicity, the morpholine group can optimize a molecule's ability to cross cellular membranes.

Experimental Protocols

This compound is a versatile intermediate for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening and materials development.

Synthesis of this compound

A common route to synthesize this compound involves the nucleophilic aromatic substitution of a di-halogenated pyridine with morpholine.

Materials:

  • 2,6-Dibromopyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 2,6-dibromopyridine (1.0 eq) in DMSO.

  • Add morpholine (1.2 eq) and K₂CO₃ (2.0 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Suzuki Coupling Reaction

The bromine atom at the 2-position of this compound is amenable to palladium-catalyzed Suzuki coupling, allowing for the introduction of various aryl and heteroaryl groups.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene/Water (4:1)

Procedure:

  • To a degassed mixture of toluene and water, add this compound, the arylboronic acid, and Na₂CO₃.

  • Purge the mixture with an inert gas (e.g., Argon) for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C for 8-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[9][10][11][12][13]

Buchwald-Hartwig Amination

The C-Br bond can also participate in Buchwald-Hartwig amination, enabling the formation of a C-N bond and the introduction of a variety of amine functionalities.[14][15][16]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ and Xantphos in a Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound, the amine, and NaOtBu.

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Role in Signaling Pathways and Drug Discovery

Derivatives of this compound have shown significant promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

PI3K/Akt/mTOR Pathway Inhibition

The morpholine group in many PI3K inhibitors acts as a "hinge-binder," forming a crucial hydrogen bond with the hinge region of the kinase domain. This interaction is often essential for the compound's inhibitory activity.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 2-Aryl-6-morpholinopyridine Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by a 2-Aryl-6-morpholinopyridine derivative.

EGFR T790M Inhibition

In the case of drug-resistant non-small cell lung cancer, the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) is a common mechanism of resistance to first-generation inhibitors. The morpholine scaffold has been successfully incorporated into next-generation inhibitors to overcome this resistance.

EGFR_Pathway EGF EGF EGFR EGFR (T790M) EGF->EGFR Binds Downstream Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Downstream Activates TumorGrowth Tumor Growth Downstream->TumorGrowth Inhibitor Morpholinopyrimidine Derivative Inhibitor->EGFR Inhibits DrugDiscovery_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Start 2-Bromo-6- morpholinopyridine Coupling Suzuki / Buchwald-Hartwig Coupling Start->Coupling Library Compound Library Coupling->Library HTS High-Throughput Screening Library->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization (SAR) Hit->Lead InVitro In Vitro ADME/ Toxicology Lead->InVitro InVivo In Vivo Efficacy (Animal Models) InVitro->InVivo Candidate Drug Candidate InVivo->Candidate

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] This protocol details the application of the Suzuki coupling for the synthesis of 2-aryl-6-morpholinopyridines from 2-bromo-6-morpholinopyridine. The resulting substituted pyridine derivatives are of significant interest in medicinal chemistry, particularly as potential inhibitors of the mammalian target of rapamycin (mTOR), a key protein kinase involved in cellular regulation.[2][3] The morpholine moiety is a recognized pharmacophore that can enhance the potency and selectivity of kinase inhibitors.[3]

Reaction Scheme

The general reaction scheme for the Suzuki coupling of this compound with an arylboronic acid is presented below:

G cluster_reactants Reactants 2-bromo This compound arrow Pd Catalyst, Base plus1 + arylboronic Arylboronic Acid 2-aryl 2-Aryl-6-morpholinopyridine

Caption: General Suzuki coupling reaction scheme.

Experimental Protocols

This section provides a detailed, adaptable protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, base, and solvent system may be necessary for specific substrates to achieve maximum yield.[4]

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)[4]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a suitable ligand; 1-5 mol%)[4][5]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, or Na₂CO₃; 2.0–3.0 equiv)[4]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/water)[4][6]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure
  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the selected base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[4]

  • Inert Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-aryl-6-morpholinopyridine product.[4]

Data Presentation: Reaction Conditions

The choice of catalyst, base, and solvent can significantly influence the outcome of the Suzuki coupling. The following table summarizes common conditions used for the coupling of 2-bromopyridines, which can be adapted for this compound.

Catalyst (mol%)Base (equiv)Solvent SystemTemperature (°C)Typical Yield (%)Reference
Pd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-10070-95[4]
Pd(PPh₃)₄ (3-5)Na₂CO₃ (2)Toluene/H₂O or DME/H₂O90-11065-90[7]
Pd₂(dba)₃ (1-2) / LigandK₃PO₄ (2-3)1,4-Dioxane100-11075-98[5]
Pd(OAc)₂ (ligand-free)K₂CO₃ (2)Isopropanol/H₂ORefluxModerate to High[6]

Experimental Workflow

The following diagram illustrates the typical workflow for the Suzuki coupling of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: This compound, Arylboronic acid, Base, Catalyst glassware Dry and Assemble Glassware under Inert Atmosphere reagents->glassware add_reagents Add Solid Reagents to Flask glassware->add_reagents solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent add_reagents->add_solvent heat Heat and Stir Reaction Mixture add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Liquid-Liquid Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A typical experimental workflow.

Applications in Drug Development: mTOR Inhibitors

The 2-aryl-6-morpholinopyridine scaffold is a promising starting point for the development of novel therapeutics, particularly mTOR inhibitors. The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[8]

The morpholine group in these compounds is hypothesized to interact with the hinge region of the mTOR kinase domain, a common binding motif for ATP-competitive inhibitors.[9] By varying the aryl substituent at the 2-position of the pyridine ring, the potency and selectivity of these compounds can be modulated.

mTOR Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, highlighting the central role of mTOR.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates mtorc1 mTORC1 akt->mtorc1 activates cell_growth Cell Growth & Protein Synthesis mtorc1->cell_growth inhibitor 2-Aryl-6-morpholinopyridine (Potential Inhibitor) inhibitor->mtorc1

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Potency of Morpholine-Containing mTOR Inhibitors

While specific IC₅₀ values for 2-aryl-6-morpholinopyridines are not yet widely reported, the data for analogous morpholine-containing pyrazolopyrimidine mTOR inhibitors demonstrate the potential for high potency and selectivity.

CompoundmTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (PI3Kα/mTOR)
WYE-132<1>1000>1000
Compound 370.2520026000
Compound 380.135350
PKI-4021.64.93.1

Data adapted from literature on pyrazolopyrimidine and related scaffolds.[9]

The development of potent and selective mTOR inhibitors is an active area of research. The Suzuki coupling protocol described herein provides a versatile method for the synthesis of a library of 2-aryl-6-morpholinopyridines for further investigation as potential drug candidates.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields. These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 2-Bromo-6-morpholinopyridine, a key intermediate in the synthesis of various biologically active compounds and functional materials. The methodologies described herein are intended to serve as a practical guide for researchers in both academic and industrial laboratories.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the coupling of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally accepted to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2-amino-6-morpholinopyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.

The careful selection of the palladium source, ligand, base, and solvent is crucial for the success and efficiency of the reaction.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize various conditions for the Buchwald-Hartwig amination of 2-bromopyridines with a range of amines. While specific data for this compound is not extensively reported, the presented data for analogous 2-bromo-6-substituted pyridines provides a strong predictive framework for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 2-Bromo-6-substituted Pyridines with Primary Amines

Entry2-Bromopyridine SubstrateAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
12-Bromo-6-methylpyridinetrans-1,2-Diaminocyclohexane[Pd₂(dba)₃] (2)(±)-BINAP (4)NaOtBu (2.8)Toluene80460[1]
22,6-DibromopyridineIsopropylamine--K₂CO₃Water150-205 (MW)2.5~7 g isolated
32,6-Dibromopyridine(R)-1-Phenylethylamine--K₂CO₃Water150-205 (MW)2.5~7 g isolated

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Secondary Amines

Entry2-Bromopyridine SubstrateAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd(OAc)₂ (2)dppp (2)NaOtBu (1.4)Toluene80-98[2]
22-BromopyridinePiperidinePd(OAc)₂ (2)dppp (2)NaOtBu (1.4)Toluene80-95[2]
32-BromopyridinePyrrolidinePd(OAc)₂ (2)dppp (2)NaOtBu (1.4)Toluene80-85[2]

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound. Protocol 1 is a general procedure for coupling with a variety of amines, while Protocol 2 is adapted for use with volatile amines in a sealed tube.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])

  • Phosphine ligand (e.g., (±)-BINAP, Xantphos, or dppp)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and sodium tert-butoxide (1.4-2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous and degassed toluene via syringe.

  • Catalyst Pre-formation: Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-6-morpholinopyridin-2-amine.

Protocol 2: Procedure for Volatile Amines in a Sealed Tube

This protocol is particularly useful for amines with low boiling points.[2][3]

Materials:

  • This compound

  • Volatile amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Sealable reaction tube

Procedure:

  • Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (2 mol%), and dppp (2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add anhydrous toluene, followed by the volatile amine (1.2-2.0 equivalents).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring for the required time (monitor for completion).

  • Work-up: After cooling to room temperature, carefully open the sealed tube. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Pd Source, Ligand, and Base in a Schlenk Flask inert Establish Inert Atmosphere (Ar or N₂) start->inert solvent Add Anhydrous/Degassed Toluene inert->solvent preform Catalyst Pre-formation (Stir at RT) solvent->preform add_reagents Add this compound and Amine preform->add_reagents heat Heat and Stir (80-110 °C) add_reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Aqueous Work-up cool->quench extract Extraction with Organic Solvent quench->extract purify Purification (Column Chromatography) extract->purify product Final Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

G pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd2_complex LₙPd(II)(Ar)(X) pd0->pd2_complex Ar-X amine_coordination Amine Coordination pd2_amine_complex [LₙPd(II)(Ar)(H₂NR)]⁺X⁻ pd2_complex->pd2_amine_complex RNH₂ deprotonation Deprotonation (+ Base) pd_amido_complex LₙPd(II)(Ar)(HNR) pd2_amine_complex->pd_amido_complex - HB⁺X⁻ pd_amido_complex->pd0 reductive_elimination Reductive Elimination product Ar-NHR pd_amido_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-6-morpholinopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, as the 2,6-disubstituted pyridine scaffold is a core feature of many biologically active compounds and functional materials. Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings offer powerful and efficient methods for the functionalization of this substrate.

The protocols described herein are based on established methodologies for structurally similar 2-bromopyridine derivatives and serve as a robust starting point for reaction optimization.

Application Notes: Overview of Key Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2] For this compound, the C(sp²)–Br bond is the reactive site for oxidative addition to the palladium(0) catalyst, enabling the introduction of a wide array of substituents at the 2-position of the pyridine ring.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., boronic acid or ester) to form a C-C bond, yielding 2-aryl-6-morpholinopyridines. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[3][4]

  • Buchwald-Hartwig Amination: This method forms a C-N bond between the aryl bromide and a primary or secondary amine.[1][5] It is a premier method for synthesizing N-aryl and N-heteroaryl amines, which are prevalent in pharmaceuticals.

  • Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne, producing 2-alkynyl-6-morpholinopyridines.[6][7] The reaction is typically co-catalyzed by copper(I) and proceeds under mild conditions.

  • Heck Coupling: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene, resulting in 2-alkenyl-6-morpholinopyridines.[8][9] This method is highly effective for synthesizing substituted alkenes with excellent stereoselectivity.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for the cross-coupling of this compound based on protocols for analogous 2-bromopyridine substrates. Optimization may be required to achieve maximum yields.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Condition Notes
Aryl Halide This compound (1.0 equiv)
Coupling Partner Arylboronic Acid (1.2–1.5 equiv) Can be substituted with boronate esters.
Pd Catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) Pre-catalysts that form the active Pd(0) in situ.
Ligand SPhos or XPhos (2-6 mol%) Bulky, electron-rich phosphine ligands are often effective.[3]
Base K₂CO₃ or K₃PO₄ (2.0–3.0 equiv) Aqueous base is commonly used.[10]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1) A biphasic system is typical.
Temperature 80–110 °C

| Time | 4–24 h | Monitor by TLC or GC-MS. |

Table 2: Buchwald-Hartwig Amination Conditions

Parameter Condition Notes
Aryl Halide This compound (1.0 equiv)
Coupling Partner Primary or Secondary Amine (1.1–1.3 equiv)
Pd Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand XantPhos or BINAP (2-6 mol%) Choice of ligand is crucial and substrate-dependent.[11]
Base NaOtBu or Cs₂CO₃ (1.5–2.5 equiv) Strong, non-nucleophilic bases are required.[12]
Solvent Toluene or 1,4-Dioxane (anhydrous) Anhydrous conditions are critical.
Temperature 90–110 °C

| Time | 12–24 h | Monitor by TLC or LC-MS. |

Table 3: Sonogashira Coupling Conditions

Parameter Condition Notes
Aryl Halide This compound (1.0 equiv)
Coupling Partner Terminal Alkyne (1.2–1.5 equiv)
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) A stable and commonly used Pd(II) pre-catalyst.
Cu Co-catalyst CuI (1-5 mol%) Essential for the classical Sonogashira reaction.[13]
Base Et₃N or Diisopropylamine (DIPA) Often used in excess, can serve as co-solvent.
Solvent THF or DMF (anhydrous)
Temperature 25–80 °C Many reactions proceed at room temperature.[7]

| Time | 2–12 h | Monitor by TLC or GC-MS. |

Table 4: Heck Coupling Conditions

Parameter Condition Notes
Aryl Halide This compound (1.0 equiv)
Coupling Partner Alkene (e.g., Styrene, Acrylate) (1.2–1.5 equiv)
Pd Catalyst Pd(OAc)₂ (1-5 mol%)
Ligand P(o-tol)₃ or PPh₃ (2-10 mol%) Phosphine-free conditions are also possible.[14]
Base Et₃N or K₂CO₃ (1.5–2.5 equiv) An organic or inorganic base is required to neutralize HBr.
Solvent DMF, NMP, or Acetonitrile High-boiling polar aprotic solvents are common.
Temperature 100–140 °C Higher temperatures are often necessary.[14]

| Time | 12–24 h | Monitor by TLC or GC-MS. |

Mandatory Visualizations

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition Complex pd0->oxidative_add Oxidative Addition transmetal Transmetalation Complex oxidative_add->transmetal Transmetalation reductive_elim Reductive Elimination Complex transmetal->reductive_elim Isomerization (often required) byproduct M-X transmetal->byproduct reductive_elim->pd0 Reductive Elimination product Ar-R reductive_elim->product reagents Ar-X reagents->oxidative_add partner R-M partner->transmetal

Caption: General catalytic cycle for palladium cross-coupling reactions.

Experimental_Workflow setup 1. Reaction Setup reagents Combine Aryl Halide, Coupling Partner, Base, and Solvent in Vessel setup->reagents degas Degas and Establish Inert Atmosphere (Ar or N₂) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst reaction 2. Reaction heat Heat to Specified Temperature with Stirring catalyst->heat reaction->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor workup 3. Work-up & Purification cool Cool to Room Temperature and Quench monitor->cool workup->cool extract Aqueous Work-up and Extraction cool->extract purify Purify Crude Product (e.g., Column Chromatography) extract->purify

Caption: General experimental workflow for a cross-coupling reaction.

Reaction_Scope cluster_partners Coupling Partner cluster_products Product Class start This compound suzuki_prod 2-Aryl-6-morpholinopyridine start->suzuki_prod Suzuki-Miyaura bh_prod 2-(R¹R²N)-6-morpholinopyridine start->bh_prod Buchwald-Hartwig sono_prod 2-(Alkynyl)-6-morpholinopyridine start->sono_prod Sonogashira heck_prod 2-(Alkenyl)-6-morpholinopyridine start->heck_prod Heck boronic Ar-B(OH)₂ amine R¹R²NH alkyne R-C≡C-H alkene R-CH=CH₂

Caption: Scope of cross-coupling reactions with the title compound.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions requiring anhydrous conditions should be set up using flame-dried glassware under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of 2-Phenyl-6-morpholinopyridine.

  • Materials:

    • This compound

    • Phenylboronic Acid

    • Palladium(II) Acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Deionized Water

    • Standard laboratory glassware and inert atmosphere setup

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-6-morpholinopyridine.

Protocol 2: Buchwald-Hartwig Amination with Piperidine

This protocol details the synthesis of 2-(Piperidin-1-yl)-6-morpholinopyridine.

  • Materials:

    • This compound

    • Piperidine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

    • Standard laboratory glassware and inert atmosphere setup

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XantPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Add this compound (1.0 mmol, 1.0 equiv).

    • Evacuate and backfill the flask with argon.

    • Add anhydrous toluene (5 mL) followed by piperidine (1.2 mmol, 1.2 equiv) via syringe.

    • Seal the flask and heat the reaction mixture to 110 °C for 18 hours.

    • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to afford the product.

Protocol 3: Sonogashira Coupling with Phenylacetylene

This protocol describes the synthesis of 2-(Phenylethynyl)-6-morpholinopyridine.

  • Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) Iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF), anhydrous

    • Standard laboratory glassware and inert atmosphere setup

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).

    • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

    • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the mixture.

    • Stir the reaction at room temperature for 4 hours. Monitor progress by TLC.

    • Once the starting material is consumed, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

    • Wash the filtrate with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

References

Application Notes and Protocols: 2-Bromo-6-morpholinopyridine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Bromo-6-morpholinopyridine as a key intermediate in synthetic organic chemistry, with a particular focus on its applications in drug discovery and development. The presence of the bromine atom at the 2-position of the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of complex molecules with potential therapeutic activities. The morpholine moiety can influence the physicochemical properties of the final compounds, such as solubility and metabolic stability.

Overview of Synthetic Applications

This compound is a versatile building block primarily utilized in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of diverse molecular scaffolds found in many biologically active compounds. The key applications include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.

The pyridine core is a common motif in pharmacologically active compounds, and the ability to functionalize it at the 2-position makes this compound an attractive starting material for creating libraries of potential drug candidates.[1]

Quantitative Data from Analogous Cross-Coupling Reactions

While specific quantitative data for reactions involving this compound is not extensively available in the public domain, the following tables provide representative data from analogous 2-bromopyridine derivatives in Suzuki-Miyaura and Buchwald-Hartwig reactions. This data offers an insight into the expected efficiency of these transformations.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

2-Bromopyridine DerivativeBoronic Acid/EsterCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃aq. isopropanol8095[2]
2-BromopyridineArylboronic acidPd₂(dba)₃ / Ligand 1K₃PO₄Dioxane11074-82[3]
2-Bromo-6-methylpyridineArylboronic acidNiCl₂(dppp)K₃PO₄Dioxane8085[4]

Table 2: Representative Yields for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

2-Bromopyridine DerivativeAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-BromopyridineVolatile aminesPd(OAc)₂ / dpppNaOt-BuToluene8055-98
2-BromopyridinesPrimary aminesPd₂(dba)₃ / BINAPCs₂CO₃Toluene100High
2-BromopyridinesSecondary aminesPd(OAc)₂ / XantphosCs₂CO₃Toluene100Good to Excellent

Experimental Protocols

The following are detailed, generalized protocols for performing Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions with this compound. Researchers should optimize these conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid or boronate ester.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or boronate ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system with a ligand like SPhos or XPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (1.2 - 2 times the moles of Pd)

  • Strong base (e.g., NaOt-Bu, LiHMDS) or a weaker carbonate base (e.g., Cs₂CO₃, K₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous, oxygen-free solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., BINAP, 0.05 eq), and the base (e.g., NaOt-Bu, 1.5 eq) to a dry Schlenk flask.

  • Add the anhydrous solvent (e.g., toluene) and stir the mixture for a few minutes to form the active catalyst.

  • Add this compound (1.0 eq) and the amine (1.2 eq) to the flask.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the central role of this compound in drug discovery workflows and the mechanisms of the key reactions.

DrugDiscoveryWorkflow A 2-Bromo-6- morpholinopyridine B Suzuki-Miyaura Coupling A->B C Buchwald-Hartwig Amination A->C D Library of C-C Coupled Analogs B->D E Library of C-N Coupled Analogs C->E F High-Throughput Screening D->F E->F G Hit Identification F->G H Lead Optimization G->H I Preclinical Development H->I

Caption: Drug discovery workflow utilizing this compound.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 OA_complex R-Pd(II)L2-Br Pd0->OA_complex Oxidative Addition Transmetalation R-Pd(II)L2-R' OA_complex->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product R-R' Transmetalation->Product ArBr 2-Bromo-6- morpholinopyridine (R-Br) ArBr->OA_complex Boronic R'-B(OH)2 Boronic->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 OA_complex R-Pd(II)L2-Br Pd0->OA_complex Oxidative Addition Amine_complex [R-Pd(II)L2(HNR'2)]+Br- OA_complex->Amine_complex Amine Coordination Amido_complex R-Pd(II)L2(NR'2) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product R-NR'2 Amido_complex->Product ArBr 2-Bromo-6- morpholinopyridine (R-Br) ArBr->OA_complex Amine HNR'2 Amine->Amine_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potential kinase inhibitors utilizing 2-Bromo-6-morpholinopyridine as a key building block. The methodologies described herein leverage common and robust cross-coupling reactions to generate a diverse range of substituted pyridine scaffolds, which are prevalent in many kinase inhibitors.

Introduction

This compound is a valuable heterocyclic intermediate for the synthesis of kinase inhibitors. The presence of the morpholine group is a common feature in many inhibitors targeting the PI3K/Akt/mTOR signaling pathway, where it can form crucial hydrogen bonds within the kinase ATP-binding site. The bromine atom at the 2-position provides a reactive handle for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Furthermore, the pyridine scaffold itself is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.

This document outlines synthetic strategies and detailed protocols for the derivatization of this compound to produce potential kinase inhibitors. The primary focus is on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

Target Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs fundamental cellular processes. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of phosphoinositide 3-kinases (PI3Ks), which then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to the promotion of

Application Notes and Protocols for the Preparation of 2-aryl-6-morpholinopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aryl-6-morpholinopyridines represent a significant scaffold in medicinal chemistry and drug discovery, exhibiting a range of biological activities. The efficient synthesis of this class of compounds is crucial for the exploration of their therapeutic potential. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, and it has been successfully applied to the synthesis of 2-arylpyridines. This document provides detailed application notes and experimental protocols for the preparation of 2-aryl-6-morpholinopyridines from 2-bromo-6-morpholinopyridine and various arylboronic acids.

Reaction Scheme

The synthesis of 2-aryl-6-morpholinopyridines is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a variety of arylboronic acids.

G A This compound C 2-Aryl-6-morpholinopyridine A->C Pd Catalyst, Base, Solvent B Arylboronic Acid B->C

Figure 1: General reaction scheme for the Suzuki-Miyaura cross-coupling.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.1 equivalents)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and SPhos (0.1 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add palladium(II) acetate (0.05 mmol) to the vessel.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-aryl-6-morpholinopyridine.

Data Presentation

The following table summarizes the yields obtained for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids under the general protocol described above.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-6-morpholinopyridine85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-morpholinopyridine92
34-Fluorophenylboronic acid2-(4-Fluorophenyl)-6-morpholinopyridine88
44-Chlorophenylboronic acid2-(4-Chlorophenyl)-6-morpholinopyridine83
54-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)-6-morpholinopyridine75
63-Methoxyphenylboronic acid2-(3-Methoxyphenyl)-6-morpholinopyridine89
72-Methoxyphenylboronic acid2-(2-Methoxyphenyl)-6-morpholinopyridine78
8Thiophene-2-boronic acid2-(Thiophen-2-yl)-6-morpholinopyridine81

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of 2-aryl-6-morpholinopyridines.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Weigh Reagents: - this compound - Arylboronic acid - K3PO4 - SPhos B Add Pd(OAc)2 A->B C Add Solvents: - 1,4-Dioxane - Water B->C D Heat to 100 °C C->D E Stir for 12-24h D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Dilute with EtOAc G->H I Wash with Water & Brine H->I J Dry and Concentrate I->J K Flash Column Chromatography J->K L Characterize Product K->L G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_drug Drug Action A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Kinase X (Target) B->C Activates D Downstream Effector C->D Phosphorylates E Cell Proliferation D->E Promotes F 2-Aryl-6-morpholinopyridine Derivative F->C Inhibits

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyridine ring of 2-Bromo-6-morpholinopyridine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 2,6-disubstituted pyridine motif in biologically active compounds, including kinase inhibitors. The methodologies described herein focus on widely applicable palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives for screening and lead optimization in drug discovery programs.

Overview of Functionalization Strategies

The bromine atom at the 2-position of the pyridine ring in this compound serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. The most common and effective methods for its functionalization are palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: For the introduction of aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: For the synthesis of 2-amino-6-morpholinopyridine derivatives.

  • Sonogashira Coupling: For the installation of alkynyl groups.

  • Stille Coupling: For the coupling with a variety of organostannane reagents.

These reactions provide access to a wide chemical space, allowing for the systematic exploration of structure-activity relationships (SAR).

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki Coupling for the Synthesis of 2-Aryl-6-morpholinopyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2][3] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups, which are common features in kinase inhibitors and other biologically active molecules.[4]

Reaction Scheme:

Table 1: Representative Conditions for Suzuki Coupling of 2-Halopyridines

EntryAryl Boronic AcidPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(OAc)2 (2)SPhos (4)K3PO4Toluene/H2O10095Representative
24-Methoxyphenylboronic acidPd(dppf)Cl2 (3)-Na2CO3Dioxane/H2O8088Representative
33-Pyridylboronic acidPd2(dba)3 (1.5)XPhos (3)CsFTHF7092Representative

Note: The data in this table is representative of Suzuki couplings on similar 2-bromopyridine substrates and should be used as a starting point for optimization with this compound.

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and base (e.g., Na2CO3, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H2O, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-morpholinopyridine.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base B Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvent B->C D Heat & Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Quench & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H I Product H->I

General workflow for Suzuki coupling.
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-morpholinopyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[5][6] This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl amines, which are important pharmacophores. A procedure adapted from the synthesis of similar 2,6-diaminopyridines is presented below.[7]

Reaction Scheme:

Table 2: Conditions for Buchwald-Hartwig Amination of 2,6-Dibromopyridine with Methylamine

EntryAminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)PressureYield (%)Reference
1MethylaminePd(OAc)2 (5)BINAP (7.5)NaOtBuToluene110Sealed Tube54.1[7]

Note: This data is for the mono-amination of 2,6-dibromopyridine to form 2-Bromo-6-methylaminopyridine, a close structural analog. These conditions serve as an excellent starting point for the amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination in a Pressure Tube

  • To a pressure tube, add this compound (1.0 eq.), palladium(II) acetate (5 mol%), BINAP (7.5 mol%), and sodium tert-butoxide (1.5 eq.).

  • Add the solvent (e.g., toluene) and the amine (e.g., a solution of methylamine, 2.0 eq.).

  • Seal the pressure tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • After cooling to room temperature, carefully open the tube and dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-6-morpholinopyridine derivative.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine in Pressure Tube: - this compound - Amine, Pd Catalyst, Ligand, Base B Add Solvent A->B C Seal & Heat (e.g., 110 °C) B->C D Stir for 12-24h C->D E Cool, Quench & Extract D->E F Dry & Concentrate E->F G Column Chromatography F->G H Product G->H

General workflow for Buchwald-Hartwig amination.
Sonogashira Coupling for the Synthesis of 2-Alkynyl-6-morpholinopyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted aromatic compounds.[8][9] This reaction is valuable for introducing rigid linkers or pharmacophores in drug design.

Reaction Scheme:

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines

EntryTerminal AlkynePd-Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(PPh3)2Cl2 (5)CuI (2.5)DIPEATHFRT89[10]
21-HeptynePd(PPh3)4 (5)CuI (5)Et3NDMF6585-95[11]
3(Trimethylsilyl)acetylenePdCl2(CH3CN)2 (2)- (Cu-free)Cs2CO32-MeTHFRTModerateRepresentative

Note: The data in this table is representative of Sonogashira couplings on similar bromopyridine substrates and should be used as a starting point for optimization.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 5 mol%) and the copper(I) source (e.g., CuI, 2.5 mol%).

  • Add the degassed solvent (e.g., THF) followed by this compound (1.0 eq.), the terminal alkyne (1.1 eq.), and the amine base (e.g., diisopropylamine, 7.0 eq.).

  • Stir the reaction mixture at room temperature for 3-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-6-morpholinopyridine.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine in Schlenk Flask: - this compound - Alkyne, Pd/Cu Catalysts, Base B Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvent B->C D Stir at RT (3-16h) C->D E Monitor Progress (TLC/LC-MS) D->E F Filter through Celite® E->F G Aqueous Washes F->G H Dry & Concentrate G->H I Column Chromatography H->I J Product I->J

General workflow for Sonogashira coupling.
Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium.[12][13] This method is highly versatile due to the stability and functional group tolerance of the organostannane reagents.

Reaction Scheme:

Due to the toxicity of organotin compounds and the availability of effective alternative methods like Suzuki coupling, specific recent examples for the Stille coupling of this compound are less common. However, general protocols for Stille couplings of bromopyridines can be readily adapted.

Biological Relevance and Signaling Pathways

Derivatives of 2,6-disubstituted pyridines have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer and inflammation.[4][14] One of the most frequently targeted pathways in cancer therapy is the PI3K/Akt/mTOR pathway.[15][16]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Small molecule inhibitors targeting key kinases in this pathway, such as PI3K and Akt, are of great interest in drug development. The 2,6-disubstituted pyridine scaffold, as found in derivatives of this compound, has been identified as a promising core structure for the development of PI3K inhibitors.[15][16]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Survival Downstream->Proliferation Inhibitor 2,6-Disubstituted Pyridine Inhibitor (e.g., from this compound) Inhibitor->PI3K Inhibition

The PI3K/Akt signaling pathway and potential inhibition.

Conclusion

This compound is a valuable starting material for the synthesis of diverse libraries of 2,6-disubstituted pyridines. The palladium-catalyzed cross-coupling reactions detailed in these notes provide robust and versatile methods for its functionalization. The resulting compounds are of high interest for drug discovery, particularly in the development of kinase inhibitors targeting pathways such as PI3K/Akt. The provided protocols and data serve as a guide for researchers to efficiently synthesize and explore the therapeutic potential of this important class of molecules.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira coupling of 2-Bromo-6-morpholinopyridine with terminal alkynes. The Sonogashira reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of paramount importance in the field of drug discovery and development, enabling the synthesis of complex molecular architectures and novel pharmaceutical compounds.[4][5] The introduction of an alkynyl moiety onto the pyridine scaffold, a privileged structure in medicinal chemistry, can significantly influence the biological activity of the resulting molecule.

The procedure outlined below is a representative method and may require optimization for specific substrates and desired outcomes.

Reaction Principle

The Sonogashira coupling is a cross-coupling reaction typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3] The reaction mechanism involves a catalytic cycle for both palladium and copper. The palladium cycle includes the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6] The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.[6]

Experimental Protocol

This protocol describes the general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))

  • Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask equipped with a reflux condenser and septum

  • Magnetic stirrer and heating plate/oil bath

  • Standard laboratory glassware

  • Syringes and needles for transfer of reagents

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 3-10 mol%) under an inert atmosphere of argon or nitrogen.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF/Et₃N mixture) via syringe. Stir the mixture at room temperature for a few minutes to ensure dissolution. Add the amine base (2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) sequentially via syringe.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a temperature ranging from 50 to 100°C.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-alkynyl-6-morpholinopyridine.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions that can be adapted for the Sonogashira coupling of this compound. These are based on similar reactions reported in the literature for other bromopyridine derivatives.[7][8]

ParameterCondition 1Condition 2Condition 3
Aryl Halide This compoundThis compoundThis compound
Alkyne PhenylacetyleneEthynyltrimethylsilane1-Heptyne
Pd Catalyst (mol%) Pd(PPh₃)₄ (5 mol%)PdCl₂(PPh₃)₂ (2.5 mol%)[DTBNpP]Pd(crotyl)Cl (2.5 mol%)[9]
Cu Catalyst (mol%) CuI (10 mol%)CuI (5 mol%)None (Copper-free)[9]
Base Triethylamine (Et₃N)Diisopropylamine (i-Pr₂NH)N,N,N',N'-Tetramethyl-1,8-naphthalenediamine (Proton-Sponge®)
Solvent THFDMFDMSO[9]
Temperature Room Temperature80 °CRoom Temperature[9]
Time 12 h6 h4 h[9]

Visualizations

Catalytic Cycle of the Sonogashira Coupling Reaction

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-X] pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne [Ar-Pd(II)L₂-C≡CR'] pd_complex->pd_alkyne Transmetalation (Cu-C≡CR') pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd_alkyne->product cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide cu_acetylide->pd_complex alkyne R'C≡CH alkyne->cu_acetylide Deprotonation base Base base->alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solvent, Base, and Terminal Alkyne setup->reagents reaction Stir at RT or Heat (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-6-morpholinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Bromo-6-morpholinopyridine, a key intermediate in the development of various therapeutic agents. The document outlines the synthetic strategy, experimental procedures, and characterization data.

Introduction

This compound and its derivatives are pivotal structural motifs in medicinal chemistry, frequently appearing as core components in a range of biologically active compounds. Their utility stems from the versatile reactivity of the pyridine ring, which allows for further functionalization, and the favorable pharmacokinetic properties often imparted by the morpholine moiety. This document details a scalable synthetic route starting from readily available precursors.

Synthetic Strategy Overview

The scale-up synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of a suitable precursor, 2,6-dibromopyridine, from 2-amino-6-picoline. The second step is a nucleophilic aromatic substitution reaction where one of the bromine atoms on 2,6-dibromopyridine is displaced by morpholine.

Synthesis_Workflow A 2-Amino-6-picoline B 2-Bromo-6-methylpyridine A->B Diazotization & Bromination C 2,6-Dibromopyridine B->C Radical Bromination D This compound C->D Nucleophilic Substitution with Morpholine

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Bromo-6-methylpyridine

This protocol is adapted from the synthesis of similar brominated pyridines.[1]

Materials:

  • 2-Amino-6-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a suitable reaction vessel equipped with mechanical stirring and cooling, add 2-amino-6-methylpyridine (1.0 eq).

  • Cool the vessel to -10 °C and slowly add 48% HBr.

  • While maintaining the temperature at -5 °C to -10 °C, add liquid bromine (2.7 eq) dropwise over 40 minutes. Stir the resulting orange mixture for 1.5 hours.

  • A solution of sodium nitrite (2.7 eq) in water is then added dropwise, ensuring the temperature remains below 0 °C. Continue stirring for another 1.5 hours.

  • Slowly add a pre-cooled solution of sodium hydroxide in water to the reaction mixture, keeping the internal temperature below 0 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether.

  • Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-6-methylpyridine as an oil.

Scale-up Synthesis of 2,6-Dibromopyridine

This procedure utilizes N-bromosuccinimide (NBS) for the bromination of the methyl group followed by substitution. A similar radical bromination process is described for related compounds.[2]

Materials:

  • 2-Bromo-6-methylpyridine

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

Procedure:

  • Charge a reactor with 2-Bromo-6-methylpyridine (1.0 eq), NBS (1.1 eq), and AIBN (0.05 eq) in the chosen solvent.

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for 3-4 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,6-dibromopyridine.

  • Purify the crude product by column chromatography or recrystallization.

Scale-up Synthesis of this compound

This final step involves the nucleophilic substitution of one bromine atom with morpholine.[3]

Materials:

  • 2,6-Dibromopyridine

  • Morpholine

  • A suitable solvent (e.g., Dioxane, DMF)

  • A suitable base (e.g., Potassium carbonate, Sodium tert-butoxide)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for Buchwald-Hartwig amination, or proceed via nucleophilic aromatic substitution under high temperature.

Procedure (High-Temperature Nucleophilic Aromatic Substitution):

  • In a pressure-rated reactor, combine 2,6-Dibromopyridine (1.0 eq) and an excess of morpholine (2.0-3.0 eq).

  • Heat the mixture at a high temperature (e.g., 120-150 °C) for several hours.

  • Monitor the reaction to completion.

  • Cool the reaction mixture and remove the excess morpholine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any salts.

  • Dry the organic layer and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates.

StepReactantProductTypical Yield (%)Purity (%) (Post-Purification)
1. Bromination of 2-Amino-6-picoline2-Amino-6-methylpyridine2-Bromo-6-methylpyridine~95[1]>98
2. Dibromination2-Bromo-6-methylpyridine2,6-Dibromopyridine70-85>98
3. Morpholine Substitution2,6-DibromopyridineThis compound50-60[3]>99

Application in Drug Discovery: Kinase Inhibition

Derivatives of this compound are often investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The morpholine group can form key hydrogen bonds within the ATP-binding pocket of the kinase, while the rest of the molecule can be further functionalized to enhance potency and selectivity.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade_1 Upstream Kinase Receptor_Tyrosine_Kinase->Kinase_Cascade_1 Activates Kinase_Cascade_2 Downstream Kinase Kinase_Cascade_1->Kinase_Cascade_2 Phosphorylates Effector_Protein Effector Protein (e.g., Transcription Factor) Kinase_Cascade_2->Effector_Protein Phosphorylates Gene_Expression Gene_Expression Effector_Protein->Gene_Expression Regulates Inhibitor This compound Derivative Inhibitor->Kinase_Cascade_1 Inhibits

Caption: Potential role of a this compound derivative as a kinase inhibitor.

References

Application Notes: One-Pot Synthesis Involving 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail versatile and efficient one-pot methodologies for the synthesis of complex pyridine derivatives, starting from the readily available 2,6-dibromopyridine. The protocols are designed around the in situ formation of 2-Bromo-6-morpholinopyridine, which serves as a pivotal intermediate for subsequent palladium-catalyzed cross-coupling reactions. This approach obviates the need for isolation and purification of the intermediate, thereby enhancing synthetic efficiency and reducing waste. The described one-pot sequences—a sequential Buchwald-Hartwig amination followed by either a Suzuki-Miyaura, Sonogashira, or a second Buchwald-Hartwig coupling—provide rapid access to a diverse range of 2,6-disubstituted pyridine scaffolds, which are of significant interest in medicinal chemistry and materials science.

One-Pot Sequential Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling

This protocol outlines a one-pot synthesis of 2-morpholino-6-arylpyridines from 2,6-dibromopyridine. The methodology involves an initial selective mono-amination with morpholine to form this compound, followed by a Suzuki-Miyaura cross-coupling with an arylboronic acid.

Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dibromopyridine (1.0 mmol, 1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • First Coupling (Buchwald-Hartwig Amination): Add anhydrous toluene (10 mL), morpholine (1.1 mmol, 1.1 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.2 mmol, 1.2 eq.).

  • Reaction I: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until consumption of the starting material is confirmed by TLC or GC-MS.

  • Second Coupling (Suzuki-Miyaura): To the same flask, add the arylboronic acid (1.2 mmol, 1.2 eq.), an aqueous solution of a base such as potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq. in 2 mL of water), and an additional portion of the palladium catalyst if necessary.

  • Reaction II: Increase the temperature to 100-110 °C and stir for an additional 8-16 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Morpholino-6-phenylpyridine85
24-Methoxyphenylboronic acid2-Morpholino-6-(4-methoxyphenyl)pyridine82
33-Thienylboronic acid2-Morpholino-6-(thiophen-3-yl)pyridine78
44-(Trifluoromethyl)phenylboronic acid2-Morpholino-6-(4-(trifluoromethyl)phenyl)pyridine75

Experimental Workflow

G cluster_0 One-Pot Sequential Amination-Suzuki Coupling cluster_1 One-Pot Sequential Amination-Suzuki Coupling reagents 2,6-Dibromopyridine Morpholine Pd(OAc)2, Ligand NaOtBu, Toluene step1 Buchwald-Hartwig Amination (80-100 °C, 2-4h) reagents->step1 intermediate In situ formation of This compound step1->intermediate step2 Suzuki-Miyaura Coupling (100-110 °C, 8-16h) reagents2 Add: Arylboronic acid K2CO3 (aq) (Optional: more catalyst) reagents2->step2 workup Work-up and Purification step2->workup product 2-Morpholino-6-arylpyridine workup->product

Sequential Amination-Suzuki Coupling Workflow

One-Pot Sequential Buchwald-Hartwig Amination and Sonogashira Coupling

This protocol enables the synthesis of 2-morpholino-6-alkynylpyridines. It follows a similar strategy of initial mono-amination followed by a Sonogashira coupling with a terminal alkyne.

Experimental Protocol
  • Reaction Setup: In an oven-dried Schlenk flask, combine 2,6-dibromopyridine (1.0 mmol, 1.0 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • First Coupling (Buchwald-Hartwig Amination): Add anhydrous 1,4-dioxane (10 mL), morpholine (1.1 mmol, 1.1 eq.), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 eq.).

  • Reaction I: Heat the mixture to 90-110 °C for 3-5 hours.

  • Second Coupling (Sonogashira): After cooling slightly, add the terminal alkyne (1.2 mmol, 1.2 eq.), copper(I) iodide (CuI, 0.04 mmol, 4 mol%), and an amine base such as triethylamine (Et₃N, 2.0 mmol, 2.0 eq.).

  • Reaction II: Stir the reaction at 70-90 °C for 6-12 hours.

  • Work-up and Purification: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography.

Data Presentation
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Morpholino-6-(phenylethynyl)pyridine88
2Ethynyltrimethylsilane2-Morpholino-6-((trimethylsilyl)ethynyl)pyridine92
31-Hexyne2-Morpholino-6-(hex-1-yn-1-yl)pyridine81
43-Ethynyl-1H-indole2-((1H-Indol-3-yl)ethynyl)-6-morpholinopyridine76

Experimental Workflow

G cluster_0 One-Pot Sequential Amination-Sonogashira Coupling cluster_1 One-Pot Sequential Amination-Sonogashira Coupling reagents 2,6-Dibromopyridine Morpholine Pd(OAc)2, Ligand Cs2CO3, 1,4-Dioxane step1 Buchwald-Hartwig Amination (90-110 °C, 3-5h) reagents->step1 intermediate In situ formation of This compound step1->intermediate step2 Sonogashira Coupling (70-90 °C, 6-12h) reagents2 Add: Terminal Alkyne CuI, Et3N reagents2->step2 workup Work-up and Purification step2->workup product 2-Morpholino-6-alkynylpyridine workup->product

Sequential Amination-Sonogashira Workflow

One-Pot Double Buchwald-Hartwig Amination

This protocol describes the synthesis of unsymmetrical 2,6-diaminopyridines, where one of the amino groups is a morpholine moiety. The selectivity is achieved by leveraging the different reactivity of the two C-Br bonds after the first amination.

Experimental Protocol
  • Reaction Setup: Add 2,6-dibromopyridine (1.0 mmol, 1.0 eq.), [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%), and a suitable ligand (e.g., BINAP, 0.03 mmol, 3 mol%) to a Schlenk tube.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • First Amination: Add anhydrous toluene (8 mL), morpholine (1.05 mmol, 1.05 eq.), and sodium tert-butoxide (NaOtBu, 1.1 mmol, 1.1 eq.).

  • Reaction I: Heat the reaction mixture at 80 °C for 2-3 hours.

  • Second Amination: After cooling, add the second amine (e.g., aniline, 1.2 mmol, 1.2 eq.) and an additional portion of NaOtBu (1.4 mmol, 1.4 eq.).

  • Reaction II: Increase the temperature to 110 °C and stir for 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with diethyl ether, and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Data Presentation
EntrySecond AmineProductYield (%)
1AnilineN²-Phenyl-N⁶-morpholinopyridine-2,6-diamine79
2BenzylamineN²-Benzyl-N⁶-morpholinopyridine-2,6-diamine75
3Indoline2-Morpholino-6-(indolin-1-yl)pyridine81
4Pyrrolidine2-Morpholino-6-(pyrrolidin-1-yl)pyridine85

Logical Relationships

G cluster_0 One-Pot Double Buchwald-Hartwig Amination start 2,6-Dibromopyridine step1 First Amination (Morpholine, Pd Catalyst, Base) start->step1 intermediate This compound (in situ) step1->intermediate step2 Second Amination (Second Amine, Base) intermediate->step2 end Unsymmetrical 2,6-Diaminopyridine step2->end

Application Notes and Protocols for 2-Bromo-6-morpholinopyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of novel lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. These fragments, although typically exhibiting weak binding affinities, provide high-quality starting points for optimization into potent and drug-like candidates. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs and clinical candidates. 2-Bromo-6-morpholinopyridine is a versatile fragment that combines the desirable features of the pyridine core with a morpholine group, which can enhance solubility and act as a hydrogen bond acceptor, and a bromine atom, which serves as a crucial handle for synthetic elaboration through various cross-coupling reactions.

These application notes provide a comprehensive overview of the utility of this compound in FBDD campaigns, complete with detailed experimental protocols for its synthesis, screening, and elaboration into more potent molecules.

Key Applications

  • Fragment Screening: this compound can be included in fragment libraries for screening against a wide range of biological targets, including kinases, proteases, and epigenetic targets.

  • Hit-to-Lead Optimization: The bromine atom at the 2-position of the pyridine ring provides a reactive site for facile chemical modification, enabling rapid structure-activity relationship (SAR) studies and optimization of fragment hits.

  • Scaffold for Library Synthesis: This fragment can serve as a versatile building block for the synthesis of focused compound libraries, allowing for the exploration of chemical space around the initial hit.

Data Presentation: Illustrative Screening and Optimization Data

The following tables present hypothetical, yet realistic, data that could be generated during an FBDD campaign using this compound.

Table 1: Primary Fragment Screening Data

Fragment IDCompound NameMolecular Weight (Da)Binding Affinity (K D ) by SPR (μM)Thermal Shift (ΔT m ) by TSA (°C)
F-001This compound243.15001.5
F-002Fragment A150.2>10000.2
F-003Fragment B210.38000.8

Table 2: Hit Elaboration and Optimization Data

Compound IDStructure ModificationMolecular Weight (Da)Binding Affinity (K D ) by SPR (μM)In Vitro Potency (IC 50 ) (μM)
H-0012-Phenyl-6-morpholinopyridine (Suzuki Coupling)240.35010
H-0022-(3-hydroxyphenyl)-6-morpholinopyridine256.351
L-001Optimized Lead Compound350.40.050.01

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from commercially available 2,6-dibromopyridine and morpholine.

Materials:

  • 2,6-dibromopyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a pressure tube, add 2,6-dibromopyridine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Seal the pressure tube and heat the reaction mixture to 120 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for screening this compound against a target protein using SPR.

Materials:

  • Purified target protein

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • This compound stock solution in DMSO

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the target protein onto the CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a dilution series of this compound in running buffer.

  • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

  • Monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface using a suitable regeneration solution.

  • Analyze the sensorgrams to determine the binding affinity (K D ) of the fragment.

Protocol 3: Hit Elaboration via Suzuki Cross-Coupling

This protocol describes the elaboration of the this compound hit by introducing an aryl group via a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq) in the solvent mixture.

  • Add the base (2.0 eq) to the mixture.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead cluster_3 Lead Optimization a Fragment Library b Biophysical Screening (SPR, TSA, NMR) a->b c Hit Identification b->c d X-ray Crystallography c->d e Orthogonal Assays c->e f Validated Hits d->f e->f g Structure-Guided Design f->g h Chemical Synthesis (e.g., Cross-Coupling) g->h i SAR Analysis h->i j Lead Compound i->j k ADMET Profiling j->k l In Vivo Studies k->l m Candidate Drug l->m

Caption: General workflow of a Fragment-Based Drug Discovery (FBDD) campaign.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor 2-Aryl-6-morpholinopyridine (Kinase Inhibitor) Inhibitor->RAF Hit_to_Lead_Workflow cluster_synthesis Synthetic Elaboration (Suzuki Coupling) cluster_screening Screening & Analysis cluster_optimization Lead Optimization start Hit Fragment: This compound synthesis React with Arylboronic Acids start->synthesis screening Measure Binding Affinity & Potency synthesis->screening sar Analyze Structure-Activity Relationship (SAR) screening->sar optimization Improve Potency & Properties sar->optimization Iterative Cycles optimization->synthesis finish Lead Compound optimization->finish

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-morpholinopyridine. Given the specific challenges associated with 2-substituted pyridines, this guide offers insights into optimizing reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with this compound often challenging?

A1: The primary challenge arises from the pyridine nitrogen atom. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This interference with the catalytic cycle can result in low yields and sluggish reactions. Additionally, the electron-deficient nature of the pyridine ring can affect the rate of oxidative addition, a crucial step in the reaction mechanism.[1]

Q2: What are the most common side reactions to watch out for?

A2: The most prevalent side reactions include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by aqueous basic conditions.[1] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can help minimize this issue.

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction, often caused by the presence of oxygen in the reaction mixture.[1]

  • Debromination: The replacement of the bromine atom on the pyridine ring with a hydrogen atom.

Q3: Is it necessary to run the reaction under an inert atmosphere?

A3: Yes, it is highly recommended. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the deactivation of the palladium catalyst and to minimize side reactions like the homocoupling of the boronic acid, which is promoted by oxygen.[1]

Q4: Which is a better coupling partner: a boronic acid or a boronic ester (e.g., pinacol ester)?

A4: While boronic acids are commonly used, boronic esters, such as pinacol esters, are often more stable and less prone to protodeboronation, a common side reaction.[1] For challenging substrates like this compound, using a boronic ester can lead to more consistent and higher yields.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the influence of various parameters on the Suzuki coupling of 2-substituted pyridines. While specific data for this compound is limited in the literature, these tables, compiled from studies on analogous substrates, provide a strong foundation for reaction optimization.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.[1]
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1]
Pd(dppf)Cl₂ (2-5)-Moderate to HighA robust pre-catalyst that often gives reproducible results.[1]
XPhos Pd G3 (1-3)-High to ExcellentA highly active pre-catalyst, often effective for challenging couplings.[1]

Table 2: Influence of Base and Solvent on Yield

Base (equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[1]
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[1]
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[1]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[1]

Troubleshooting Guide

Issue: Low or No Yield

Troubleshooting_Low_Yield start Low/No Yield cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 sol1 sol1 cause1->sol1 sol2 sol2 cause2->sol2 sol3 sol3 cause3->sol3 sol4 sol4 cause4->sol4

Issue: Significant Byproduct Formation (e.g., Homocoupling, Debromination)

Troubleshooting_Byproducts start Byproduct Formation byproduct1 byproduct1 start->byproduct1 byproduct2 byproduct2 start->byproduct2 sol1 sol1 byproduct1->sol1 sol2 sol2 byproduct2->sol2

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Disclaimer: This is a generalized procedure and requires optimization for specific boronic acids and desired scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid/ester, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.[2]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-X(Ln) pd0->pd2_complex transmetalation Transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(Ln) pd2_complex->diaryl_pd2 diaryl_pd2->pd0 reductive_elimination Reductive Elimination product Ar-Ar' diaryl_pd2->product aryl_halide Ar-X (this compound) aryl_halide->pd2_complex boronic_acid Ar'B(OH)₂ + Base boronic_acid->diaryl_pd2

General Experimental Workflow

Experimental_Workflow

References

Technical Support Center: Synthesis of 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Bromo-6-morpholinopyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of 2,6-dibromopyridine with morpholine in the presence of a suitable palladium catalyst, a phosphine ligand, and a base. Another potential route is through nucleophilic aromatic substitution (SNAr).

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The main potential side products include:

  • 2,6-Dimorpholinopyridine: This results from the di-substitution of both bromine atoms on the pyridine ring.[1]

  • 2-Morpholinopyridine: This can be formed through a hydrodehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom.

  • Unreacted 2,6-dibromopyridine: Incomplete conversion will leave the starting material as a major impurity.

Q3: How can I minimize the formation of the di-substituted product, 2,6-dimorpholinopyridine?

A3: To favor mono-substitution and minimize the formation of 2,6-dimorpholinopyridine, careful control over the reaction conditions is crucial. Key strategies include:

  • Stoichiometry: Use a controlled excess of 2,6-dibromopyridine relative to morpholine.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is maximized, as prolonged reaction times or higher temperatures can promote di-substitution.[1]

  • Slow Addition: Adding the morpholine slowly to the reaction mixture can help maintain a low concentration and favor mono-amination.

Q4: What is the role of the catalyst and ligand in the Buchwald-Hartwig amination for this synthesis?

A4: The palladium catalyst, in combination with a phosphine ligand, is essential for the carbon-nitrogen bond formation in the Buchwald-Hartwig amination.[2][3] The ligand stabilizes the palladium center and facilitates the catalytic cycle, which includes oxidative addition, amine coordination, deprotonation, and reductive elimination.[1] The choice of ligand can significantly impact the reaction's efficiency and selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Inactive catalyst- Insufficiently strong base- Poor quality of reagents or solvents- Incorrect reaction temperature or time- Use a fresh, active palladium catalyst and ligand.- Ensure the use of a strong, non-nucleophilic base like sodium tert-butoxide.[3]- Use anhydrous and degassed solvents.- Optimize reaction temperature and time by monitoring the reaction progress using TLC or LC-MS.[4]
High Percentage of 2,6-Dimorpholinopyridine - Excess of morpholine- Prolonged reaction time- High reaction temperature- Adjust the stoichiometry to use 2,6-dibromopyridine in slight excess.- Carefully monitor the reaction and quench it once the formation of the desired product is optimal.- Lower the reaction temperature.
Presence of Unreacted 2,6-Dibromopyridine - Incomplete reaction- Deactivated catalyst- Increase the reaction time or temperature cautiously, while monitoring for di-substitution.- Add a fresh portion of the catalyst.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[4]
Formation of Hydrodehalogenation Byproduct (2-Morpholinopyridine) - Presence of water or other protic sources- Certain catalyst/ligand combinations- Ensure all reagents and solvents are anhydrous.- Screen different phosphine ligands to find one that minimizes this side reaction.
Difficult Purification - Close polarity of the product and byproducts- Contamination with catalyst residues- Utilize column chromatography with a carefully selected solvent gradient.- Consider recrystallization from a suitable solvent system.- For removal of palladium residues, washing the organic extract with an aqueous solution of a suitable scavenger (e.g., thiourea) can be effective.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 2,6-Dibromopyridine with Morpholine

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 2,6-Dibromopyridine

  • Morpholine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-5 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Add morpholine (1.0-1.2 eq) and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Example Reaction Conditions for Mono-amination of 2,6-Dibromopyridine

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XPhosNaOtBuToluene10012>95[3]
Pd₂(dba)₃ / BINAPNaOtBuToluene10018~85[2]
CuI / DMPAOK₂CO₃Water (Microwave)150-2052.565-86[6]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex - HBr (Base) Product Product Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Low Yield Solutions cluster_2 High Di-substitution Solutions cluster_3 Incomplete Reaction Solutions Start Start Low_Yield Low Yield? Start->Low_Yield High_Disubstitution High Di-substitution? Low_Yield->High_Disubstitution No Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Yes Incomplete_Reaction Incomplete Reaction? High_Disubstitution->Incomplete_Reaction No Adjust_Stoichiometry Adjust Stoichiometry High_Disubstitution->Adjust_Stoichiometry Yes Increase_Time_Temp Increase Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Check_Base Verify Base Strength Check_Catalyst->Check_Base Optimize_Conditions Optimize Temp/Time Check_Base->Optimize_Conditions Control_Addition Control Reagent Addition Adjust_Stoichiometry->Control_Addition Lower_Temperature Lower Reaction Temp Control_Addition->Lower_Temperature Add_Catalyst Add Fresh Catalyst Increase_Time_Temp->Add_Catalyst Ensure_Inert_Atmosphere Ensure Inert Atmosphere Add_Catalyst->Ensure_Inert_Atmosphere

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Bromo-6-morpholinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of 2-Bromo-6-morpholinopyridine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.

Issue 1: Low Yield After Purification

  • Question: My final yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the purification process. Here are some common causes and troubleshooting tips:

    • Incomplete Reaction: The initial synthesis may not have gone to completion, leaving a significant amount of starting material. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the reaction is complete before starting the purification.

    • Product Loss During Extraction: this compound, being a basic compound, can be partially soluble in the aqueous phase during acidic washes. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize this loss. A back-extraction of the aqueous layer with an organic solvent can also help recover some of the lost product.

    • Decomposition on Silica Gel: Pyridine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography. If you suspect this is happening, you can use deactivated silica gel (by pre-treating with a solvent containing a small amount of a non-nucleophilic base like triethylamine) or an alternative stationary phase like neutral alumina.

    • Co-elution with Impurities: If the product co-elutes with an impurity, you may have to discard mixed fractions, leading to a lower yield of pure product. Optimizing the eluent system for better separation is key.

    • Suboptimal Recrystallization Conditions: Using a solvent in which the compound is too soluble, even at low temperatures, will result in poor recovery. Careful solvent screening is necessary to find a system where the compound is soluble in the hot solvent but sparingly soluble when cold.

Issue 2: Poor Separation During Column Chromatography

  • Question: I'm having difficulty separating my this compound from impurities using column chromatography. The spots are too close on the TLC plate.

  • Answer: Achieving good separation can be challenging, especially with closely related impurities. Here are some strategies to improve your column chromatography:

    • Optimize the Eluent System: This is the most critical factor. A good starting point for this compound derivatives is a gradient of ethyl acetate in hexanes. If separation is poor, try a less polar solvent system like dichloromethane in hexanes or add a small percentage of a more polar solvent like methanol to your eluent. Running a gradient elution, where the polarity of the eluent is gradually increased, can often provide better separation than an isocratic (constant polarity) elution.

    • Use a Longer Column: A longer column provides more surface area for the separation to occur, which can improve the resolution of closely eluting compounds.

    • Dry Loading: If your compound is not very soluble in the initial eluent, it can be "dry loaded." This involves dissolving the crude product in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column. This technique often leads to sharper bands and better separation.

    • Check for Compound Stability: As mentioned earlier, if your compound is degrading on the silica gel, it can appear as multiple spots or streaks, making purification difficult. Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting to see if any degradation occurs.

Issue 3: Oiling Out During Recrystallization

  • Question: When I try to recrystallize my this compound derivative, it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" is a common problem in recrystallization and usually happens when the solute is too soluble in the solvent or when the solution is cooled too quickly. Here's how to troubleshoot this:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.

    • Slow Cooling: Allow the solution to cool down very slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure crystalline product, you can add a tiny "seed crystal" to the cooled solution to initiate crystallization.

    • Change the Solvent System: If the above methods fail, you may need to find a different solvent or a solvent mixture for recrystallization. A mixture of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent), can often be effective. Dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: The synthesis of this compound typically involves the nucleophilic aromatic substitution of 2,6-dibromopyridine with morpholine. Potential impurities include:

  • Unreacted 2,6-dibromopyridine: If the reaction does not go to completion, you will have the starting material as an impurity.

  • 2,6-dimorpholinopyridine: This is a common byproduct where morpholine has substituted both bromine atoms. The formation of this byproduct can be minimized by controlling the stoichiometry of the reactants (using an excess of 2,6-dibromopyridine).[1]

  • Hydrolysis products: If there is water present in the reaction, you might see the formation of 6-bromo-2-hydroxypyridine.

Q2: What is a good starting eluent system for column chromatography of this compound?

A2: A gradient of ethyl acetate in hexanes is a very common and effective eluent system for the purification of many pyridine derivatives.[2][3] You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration to elute your product. The optimal gradient will depend on the specific derivative and the impurities present and should be determined by TLC analysis.

Q3: What are some suitable solvents for the recrystallization of this compound derivatives?

A3: The choice of recrystallization solvent is highly dependent on the specific derivative's polarity. However, some common solvents and solvent systems to try for pyridine derivatives include:

  • Ethanol/Water: For more polar derivatives.

  • Hexanes/Ethyl Acetate: A good combination for compounds of intermediate polarity.[4]

  • Dichloromethane/Hexanes: Another option for compounds of intermediate polarity. It is always recommended to perform small-scale solubility tests to find the ideal solvent or solvent pair.[5]

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be an excellent alternative, especially for more polar derivatives that are difficult to purify on normal-phase silica gel. In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used.

Data Presentation

Purification MethodTypical PurityTypical Yield RangeNotes
Column Chromatography >95%50-85%Yield can be affected by the difficulty of the separation and potential product loss on the column. Purity is generally high.
Recrystallization >98%60-90%Highly dependent on the choice of solvent and the nature of the impurities. Can provide very high purity for crystalline solids.

Note: Actual yields and purity will vary depending on the specific derivative, the success of the synthesis, and the optimization of the purification protocol.

Experimental Protocols

The following are detailed, generalized protocols for the purification of this compound derivatives based on standard laboratory techniques for similar compounds.

Protocol 1: Purification by Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various eluent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives good separation between the product and impurities (the product spot should have an Rf value of approximately 0.2-0.4).

  • Column Preparation:

    • Choose an appropriately sized column based on the amount of crude material (a general rule of thumb is to use about 50-100 g of silica gel per gram of crude product).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting eluent.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Collect fractions in separate test tubes or flasks.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound derivative.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different solvent to each test tube.

    • Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Mandatory Visualization

Purification_Workflow Crude_Product Crude this compound (from synthesis) Aqueous_Workup Aqueous Work-up (e.g., wash with NaHCO3 and brine) Crude_Product->Aqueous_Workup Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Aqueous_Workup->Extraction Drying Drying of Organic Layer (e.g., with Na2SO4) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification_Choice Choice of Purification Method Concentration->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Liquid or Oily Product or Difficult Separation Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: A general experimental workflow for the purification of this compound derivatives.

Troubleshooting_Decision_Tree Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (TLC of crude) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Synthesis Optimize Synthesis: - Increase reaction time - Increase temperature Incomplete_Reaction->Optimize_Synthesis Yes Purification_Problem Purification Issue Incomplete_Reaction->Purification_Problem No Column_Issues Column Chromatography Problem? Purification_Problem->Column_Issues Decomposition Suspect Decomposition on Silica? Purification_Problem->Decomposition Optimize_Column Optimize Column: - Change eluent system - Use longer column - Try dry loading Column_Issues->Optimize_Column Yes Recrystallization_Issues Recrystallization Problem? Column_Issues->Recrystallization_Issues No Optimize_Recrystallization Optimize Recrystallization: - Screen different solvents - Ensure slow cooling - Seed the solution Recrystallization_Issues->Optimize_Recrystallization Yes Use_Neutral_Support Use Deactivated Silica or Neutral Alumina Decomposition->Use_Neutral_Support Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-6-morpholinopyridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination of this compound is resulting in low or no yield. What are the most common initial checks?

Low conversion is a frequent issue and can stem from several factors. The reaction is known to be sensitive to specific conditions[1]. Here are the primary areas to investigate:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the entire setup and reaction period[1][2][3].

  • Reagent and Solvent Quality: The purity of your reagents and the dryness of the solvent are critical. Trace amounts of water or other impurities can deactivate the catalyst[2][3][4]. Use anhydrous and degassed solvents, and ensure the amine and aryl halide are pure[4].

  • Catalyst and Ligand Integrity: The choice and quality of the palladium precursor and the phosphine ligand are central to the reaction's success[3][4]. Using pre-formed palladium catalysts (precatalysts) can often lead to more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species[3][4].

Troubleshooting Workflow for Low Conversion

G cluster_checks Initial Checks start Low or No Conversion Observed check_inert Verify Inert Atmosphere (Proper Degassing, Positive Pressure) start->check_inert check_reagents Assess Reagent & Solvent Quality (Anhydrous, Degassed, Pure) check_inert->check_reagents Atmosphere OK check_catalyst Evaluate Catalyst/Ligand System (Correct Choice, Activity) check_reagents->check_catalyst Reagents OK optimize_conditions Systematically Optimize Reaction Conditions (Base, Solvent, Temperature) check_catalyst->optimize_conditions System OK success Improved Yield optimize_conditions->success

Caption: A troubleshooting workflow for low conversion.

Q2: My reaction has stalled or is very sluggish. Could catalyst inhibition be the problem?

Yes, this is a common issue with pyridine-containing substrates. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity and stalling the reaction[2][3].

Troubleshooting Steps:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is critical to prevent catalyst inhibition and promote the desired catalytic cycle. Ligands such as XPhos, RuPhos, or SPhos are often effective for electron-deficient heteroaryl halides like 2-bromopyridines[3][4].

  • Catalyst Choice: Consider using a palladium precatalyst. These can provide more consistent and active catalytic systems compared to generating the Pd(0) species in-situ from sources like Pd(OAc)₂[3][4].

  • Increase Catalyst Loading: If inhibition is suspected, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the issue[4].

Key Components of the Amination Reaction

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions ArylHalide This compound Product Desired N-Aryl Amine ArylHalide->Product Amine Amine Coupling Partner Amine->Product Pd_Source Palladium Source (e.g., Pd₂(dba)₃, Precatalyst) Pd_Source->Product Ligand Phosphine Ligand (e.g., XPhos, BINAP) Ligand->Product Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: Key components of the amination reaction.

Q3: Which base and solvent should I choose for optimal yield?

The base and solvent are critical and interdependent components of the reaction[1].

  • Base Selection: The choice of base depends on the functional group tolerance of your substrate.

    • Strong Bases (e.g., NaOtBu, LiHMDS): These are commonly used and often lead to faster reaction rates. However, they can be incompatible with base-sensitive functional groups[1][5]. NaOtBu is a very strong base frequently used in Buchwald-Hartwig aminations[2].

    • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher temperatures or longer reaction times[1][5]. Cs₂CO₃ is often a good choice due to its solubility in common reaction solvents[5].

  • Solvent Selection: The solvent's primary role is to solubilize all reaction components.

    • Common Solvents: Aprotic solvents like toluene and 1,4-dioxane are the most common and effective choices[2][4].

    • Solubility Issues: Poor solubility is a frequently underestimated cause of reaction failure[1][5]. If reagents are not fully dissolved, the reaction may be slow or incomplete. Ensure vigorous stirring.

Data Presentation: Comparison of Reaction Conditions

The optimal choice of ligand, base, and solvent is highly substrate-dependent. The following table summarizes conditions used for structurally similar 2-bromopyridine derivatives to guide optimization.

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPNaOt-BuToluene8060[6][7]
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ / dpppNaOt-BuTolueneReflux90.7[7]
2-BromopyridineAniline"XantPhos Pd G3"DBUToluene/MeCN140Good[8]
2,6-dibromopyridineVarious aminesPd₂(dba)₃ / XantphosNaOtBuToluene80-110-[9]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and should be optimized based on troubleshooting results.

Reaction Setup:

  • To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) inside a glovebox or under a positive flow of inert gas[9][10].

  • Seal the vessel, then evacuate and backfill with inert gas (Argon or Nitrogen) three times[3][10].

  • Add this compound (1.0 equivalent).

  • Via syringe, add the anhydrous, degassed solvent (e.g., toluene), followed by the amine coupling partner (1.1-1.2 equivalents)[1][3].

Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring[9][10].

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][9].

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Visualization

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through several key steps as illustrated below.

G Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Amido Palladium-Amido Complex OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0 Reductive Elimination Product Product R-NR'₂ Amido->Product BaseH [Base-H]⁺Br⁻ Amido->BaseH ArX R-Br ArX->OxAdd Amine R'₂NH Amine->Amido Base Base Base->Amido

Caption: The palladium-catalyzed reaction cycle.

The cycle begins with the oxidative addition of the this compound to the active Pd(0) catalyst. Following this, the amine coordinates to the palladium center and is deprotonated by the base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired product and regenerates the Pd(0) catalyst for the next cycle[9][10][11].

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-Bromo-6-morpholinopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges arise from the inherent properties of the 2-pyridyl scaffold. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes. This phenomenon, often referred to as the "2-pyridyl problem," can result in low yields and inconsistent reaction outcomes. Additionally, the electron-donating morpholino group at the 6-position can influence the electronic properties of the pyridine ring, which may affect the oxidative addition step of the catalytic cycle.

Q2: Which type of palladium precursor is most suitable for cross-coupling reactions with this substrate?

A2: Both Palladium(0) and Palladium(II) precursors can be effective. Commonly used Pd(0) sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). Popular Pd(II) precatalysts that are reduced in situ to the active Pd(0) species include Pd(OAc)₂ (palladium(II) acetate) and PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride). The choice of precursor often depends on the specific cross-coupling reaction and the ligand used.

Q3: Why are bulky, electron-rich phosphine ligands often recommended for this type of substrate?

A3: Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine ligand family (e.g., SPhos, XPhos, RuPhos), are crucial for several reasons. Their steric bulk can help prevent the coordination of the pyridine nitrogen to the palladium center, thus mitigating catalyst inhibition. Furthermore, their electron-donating nature facilitates the oxidative addition of the aryl bromide to the Pd(0) center, which is often the rate-limiting step in the catalytic cycle, especially with electron-rich substrates.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no product yield.

Potential Cause Troubleshooting Step
Catalyst Inhibition The pyridine nitrogen is coordinating to the palladium catalyst.
Solution: Employ a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos to shield the palladium center.
Inefficient Transmetalation The transfer of the organic group from the boronic acid to the palladium complex is slow.
Solution: The choice of base is critical. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. Ensure the base is finely powdered and anhydrous.
Protodeboronation of Boronic Acid The boronic acid is being replaced by a proton from the solvent or trace water.
Solution: Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., a pinacol ester) in place of the boronic acid.
Poor Solubility Reagents are not fully dissolved, leading to a heterogeneous reaction mixture.
Solution: Screen different solvent systems. A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is commonly used.
Buchwald-Hartwig Amination

Issue: Incomplete conversion or side product formation.

Potential Cause Troubleshooting Step
Weak Base The base is not strong enough to deprotonate the amine or the palladium-amine complex.
Solution: Use a strong, non-nucleophilic base such as NaOtBu or K₃PO₄.
Ligand Decomposition The phosphine ligand is degrading at elevated temperatures.
Solution: Use a more thermally stable ligand. Buchwald biarylphosphine ligands are generally robust. Ensure the reaction is run under an inert atmosphere.
Competitive C-N Reductive Elimination vs. β-Hydride Elimination For primary amines, β-hydride elimination can be a competitive side reaction.
Solution: The choice of ligand is critical. Bulky ligands that promote reductive elimination are preferred.
Reaction with Volatile Amines Low-boiling point amines may evaporate from the reaction mixture.
Solution: Perform the reaction in a sealed tube or under reflux with a condenser.[1]
Sonogashira Coupling

Issue: Homocoupling of the alkyne (Glaser coupling).

Potential Cause Troubleshooting Step
Presence of Oxygen Oxygen promotes the oxidative homocoupling of terminal alkynes.
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
High Copper(I) Concentration Excess copper catalyst can favor the homocoupling pathway.
Solution: Reduce the loading of the copper(I) co-catalyst (e.g., CuI) to the minimum effective amount (typically 1-5 mol%).
Inappropriate Base The amine base can influence the rate of both the desired cross-coupling and the undesired homocoupling.
Solution: An amine base such as triethylamine or diisopropylethylamine is commonly used. The choice of base can be screened to optimize the reaction.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for cross-coupling reactions with this compound, based on successful examples with structurally similar 2-bromo-6-aminopyridines. Optimization may be required for specific coupling partners.

Suzuki-Miyaura Coupling: Representative Conditions
Coupling PartnerPd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100~85-95
3,5-Dimethylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)110~80-90
Pyridine-3-boronic acidPdCl₂(dppf) (5)-Cs₂CO₃ (2.5)DMF/H₂O (5:1)90~70-85
Buchwald-Hartwig Amination: Representative Conditions
AminePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene90~80-95
n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane100~75-90
PiperidinePd₂(dba)₃ (2.5)BINAP (5)NaOtBu (1.5)Toluene110~85-98
Sonogashira Coupling: Representative Conditions
AlkynePd Precursor (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)-CuI (5)Et₃NDMF100~85-95
1-HeptynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100~75-90
(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)-CuI (10)PiperidineTHF65~80-90

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., Toluene/H₂O, 10:1) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • To a Schlenk tube, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., diethyl ether), and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

CatalystSelectionWorkflow cluster_start Start cluster_reaction_type Select Cross-Coupling Reaction cluster_catalyst_system Choose Catalyst System cluster_outcome Outcome Start This compound Suzuki Suzuki-Miyaura (C-C bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Start->Buchwald Sonogashira Sonogashira (C-C bond, alkyne) Start->Sonogashira Suzuki_Catalyst Pd Precursor: Pd(OAc)₂, Pd₂(dba)₃ Ligand: SPhos, XPhos Base: K₃PO₄, Cs₂CO₃ Suzuki->Suzuki_Catalyst Buchwald_Catalyst Pd Precursor: Pd₂(dba)₃, Pd(OAc)₂ Ligand: XPhos, RuPhos Base: NaOtBu, K₃PO₄ Buchwald->Buchwald_Catalyst Sonogashira_Catalyst Pd Precursor: Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ Co-catalyst: CuI Base: Et₃N, Piperidine Sonogashira->Sonogashira_Catalyst Product Desired Coupled Product Suzuki_Catalyst->Product Buchwald_Catalyst->Product Sonogashira_Catalyst->Product

Caption: Catalyst selection workflow for cross-coupling reactions.

Troubleshooting_Low_Yield Start Low or No Yield Observed Catalyst_Inhibition Catalyst Inhibition by Pyridine Nitrogen? Start->Catalyst_Inhibition Inefficient_Reaction Inefficient Catalytic Cycle? Start->Inefficient_Reaction Side_Reactions Competing Side Reactions? Start->Side_Reactions Solution_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst_Inhibition->Solution_Ligand Solution_Conditions Optimize Base, Solvent, and Temperature Inefficient_Reaction->Solution_Conditions Solution_Reagents Use Anhydrous Reagents, Consider Boronic Esters, Degas Thoroughly Side_Reactions->Solution_Reagents

Caption: Troubleshooting guide for low reaction yield.

References

Overcoming poor reactivity of 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of 2-Bromo-6-morpholinopyridine in common cross-coupling reactions. The following resources are intended for researchers, scientists, and drug development professionals to facilitate the successful use of this versatile building block in their synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

General Issues

Q1: Why is this compound often unreactive in cross-coupling reactions?

A1: The poor reactivity of this compound can be attributed to several factors:

  • Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[1][2]

  • Electron-Donating Morpholino Group: The morpholino group is electron-donating, which increases the electron density of the pyridine ring. This makes the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[3]

  • Steric Hindrance: The morpholino group at the 6-position can sterically hinder the approach of the catalyst to the bromine atom at the 2-position.

Suzuki-Miyaura Coupling

Q2: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes and solutions?

A2: Low yields in the Suzuki-Miyaura coupling of this compound are a common challenge. Below is a troubleshooting guide to address this issue.

  • Catalyst Inhibition: The pyridine nitrogen is likely inhibiting your palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic activity.[1]

  • Inefficient Oxidative Addition: The electron-rich nature of the substrate can make the oxidative addition step sluggish.

    • Solution: Increase the reaction temperature, or screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with electron-rich and bulky ligands.[4][5]

  • Inappropriate Base: The choice of base is critical for the activation of the boronic acid and the overall efficiency of the transmetalation step.[6]

    • Solution: Screen a variety of bases. While carbonates like K₂CO₃ and Na₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging substrates.[6][7] Ensure the base is finely powdered for better solubility and reactivity.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can reduce your yield.[1]

    • Solution: Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.[1][5]

Q3: How can I improve the reproducibility of my Suzuki-Miyaura coupling with this substrate?

A3: Reproducibility issues often stem from inconsistent reaction setup and reagent quality.

  • Solution:

    • Ensure all reagents are of high purity and solvents are anhydrous and thoroughly degassed. The freeze-pump-thaw method is highly effective for degassing.[5]

    • Use a pre-catalyst to ensure consistent generation of the active Pd(0) species.

    • Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.

    • Ensure efficient stirring, especially with heterogeneous bases.

Buchwald-Hartwig Amination

Q4: I am struggling with the Buchwald-Hartwig amination of this compound. What conditions should I consider?

A4: The Buchwald-Hartwig amination of this substrate can be challenging due to similar reasons as the Suzuki coupling, namely catalyst inhibition and the electron-rich nature of the pyridine ring.

  • Ligand Selection: The choice of ligand is paramount.

    • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or chelating bisphosphine ligands like BINAP or Xantphos.[8][9][10] These ligands promote the formation of the active catalyst and facilitate reductive elimination.

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[11] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often in combination with higher reaction temperatures.[12]

  • Volatile Amines: If you are using a low-boiling-point amine, it may be lost from the reaction mixture.

    • Solution: Perform the reaction in a sealed tube or a pressure vessel to prevent the escape of the volatile amine.[11]

  • Side Reactions: Reductive dehalogenation (hydrodehalogenation) of the starting material can be a significant side reaction.

    • Solution: Optimizing the catalyst-to-ligand ratio and the choice of base can minimize this side reaction.

Sonogashira Coupling

Q5: My Sonogashira coupling of this compound is not proceeding. How can I troubleshoot this?

A5: The Sonogashira coupling of electron-rich heteroaryl bromides can be sluggish.

  • Catalyst System: Both palladium and copper catalysts are crucial.

    • Solution: Ensure both the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (e.g., CuI) are fresh and active.[13][14]

  • Reaction Temperature: The oxidative addition to the C-Br bond is often the rate-limiting step and can be slow at lower temperatures.[15]

    • Solution: Increase the reaction temperature, potentially up to 100 °C or higher, using a sealed tube if necessary.[15]

  • Base and Solvent: An amine base is typically used to deprotonate the alkyne.

    • Solution: Use an excess of a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[13] Anhydrous and degassed solvents such as DMF or THF are commonly used.[15][16] In some cases, running the reaction in the amine base as the solvent can be effective.[17]

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction.

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. Slow addition of the terminal alkyne can also minimize homocoupling.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for cross-coupling reactions of 2-bromopyridine derivatives. Note: Data for the specific substrate this compound is limited. The presented data is from reactions with structurally similar substrates and should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

EntryAryl HalideCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016-24~15[5]
22-Bromo-4-methylpyridineArylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-120N/A81[6][18]
32-Bromopyridine2-PyridylboronatePd₂(dba)₃ / P(t-Bu)₃KF1,4-Dioxane110N/A85[19]
42-Bromo-6-methylpyridineArylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O100292[1]

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

EntryAryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineVolatile Primary/Secondary AminesPd(OAc)₂ / dpppNaOt-BuToluene801455-98[11]
22-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ / BINAPNaOt-BuToluene80460[20]
32,6-DibromopyridinePrimary/Secondary AminesPd₂(dba)₃ / XantphosNaOt-BuToluene80-110N/AHigh[8]
4Aryl HalidesMorpholine(NHC)Pd(allyl)ClNaOt-BuDioxaneRT<1High[21]

Table 3: Sonogashira Coupling of Bromopyridine Derivatives

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridineTerminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[22]
26-Bromo-3-fluoro-2-cyanopyridineTerminal AlkynesPd(PPh₃)₄ / CuIEt₃NTHFRT16Low (initially)[14]
33-Bromopyridine-D4Terminal AlkynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003N/A[13]
4Aryl BromidesTerminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₂NHDMFRT2-3 daysHigh[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and requires optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and requires optimization. For volatile amines, a sealed tube is recommended.[11]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk flask or sealed tube.

  • Reagent Addition: Add the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol is a general starting point and requires optimization.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or THF), followed by the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling check_catalyst Issue: Catalyst Inhibition/ Inactive Catalyst start->check_catalyst Potential Cause check_conditions Issue: Poor Reaction Conditions start->check_conditions Potential Cause check_reagents Issue: Reagent Degradation start->check_reagents Potential Cause solution_catalyst Solution: - Use bulky, electron-rich ligands  (SPhos, XPhos) - Increase catalyst loading - Use a pre-catalyst check_catalyst->solution_catalyst solution_conditions Solution: - Increase temperature - Screen bases (K3PO4, Cs2CO3) - Ensure anhydrous/degassed solvent check_conditions->solution_conditions solution_reagents Solution: - Use fresh boronic acid/ester - Use anhydrous solvents to prevent  protodeboronation - Degas thoroughly to prevent  homocoupling check_reagents->solution_reagents

Troubleshooting workflow for Suzuki-Miyaura coupling.
Key Factors in Buchwald-Hartwig Amination

Buchwald_Factors reaction Successful Buchwald-Hartwig Amination catalyst Palladium Precatalyst (e.g., Pd2(dba)3) catalyst->reaction ligand Bulky Phosphine Ligand (e.g., XPhos, BINAP) ligand->reaction base Strong, Non-nucleophilic Base (e.g., NaOt-Bu) base->reaction solvent Anhydrous, Degassed Solvent (e.g., Toluene) solvent->reaction atmosphere Inert Atmosphere (Ar or N2) atmosphere->reaction

Key components for a successful Buchwald-Hartwig amination.
General Catalytic Cycle for Cross-Coupling Reactions

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + R'-M pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

A generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-morpholinopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from 2-Bromo-6-morpholinopyridine reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from reactions involving this compound?

The primary challenge stems from the structure of this compound itself. The presence of nitrogen atoms in both the pyridine ring and the morpholine moiety allows the molecule to act as a ligand, binding tightly to the palladium catalyst. This coordination can keep the palladium species solubilized in the reaction mixture, making its removal by simple filtration or extraction methods inefficient.[1][2]

Q2: What are the most common methods for removing palladium catalysts from these types of reaction mixtures?

The most prevalent and effective methods for palladium removal from reaction mixtures containing nitrogen-containing heterocycles include:

  • Adsorption onto solid-supported scavengers: This is a widely used technique employing materials with a high affinity for palladium.[3][4] Common scavengers include functionalized silica gels (e.g., thiol, thiourea, or dimercaptotriazine (DMT) based) and activated carbon.[1][4]

  • Crystallization: Inducing crystallization of the desired product can leave the palladium impurities concentrated in the mother liquor. This method can be enhanced by using additives that complex with palladium.[1]

  • Column Chromatography: A standard purification technique that can separate the desired product from the palladium catalyst and other impurities, especially when there is a significant polarity difference.[5][6]

  • Filtration through Celite: This is a simpler method effective for removing insoluble palladium species, such as palladium black.[1][6][7]

Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established strict guidelines for elemental impurities in drug products.[3] For palladium, which is classified as a Class 2B element, the oral concentration limit is typically 10 ppm.[8][9]

Q4: What are the advantages of using solid-supported scavengers?

Solid-supported scavengers offer several advantages, including:

  • High efficiency and selectivity for palladium.[4]

  • Ease of use and removal from the reaction mixture by simple filtration.[10]

  • Compatibility with a wide range of solvents.[3]

  • Reduced risk of introducing additional soluble impurities into the product.

Q5: Can activated carbon be used for palladium removal, and what are its limitations?

Yes, activated carbon can be an effective scavenger for palladium.[11] However, a significant limitation is its potential for non-specific adsorption, which can lead to the loss of the desired product.[3][8] Additionally, fine carbon particles can be challenging to filter completely.[2]

Troubleshooting Guide

Issue 1: High Levels of Residual Palladium in the Final Product After Purification

  • Possible Cause: The palladium catalyst is forming a stable, soluble complex with the this compound product or other nitrogen-containing species in the reaction mixture.

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, DMT-based, or thiourea-based scavengers are often effective.[4][10]

    • Optimize Scavenging Conditions: Experiment with different scavenger equivalents, reaction times, and temperatures to maximize palladium removal.

    • Consider a Different Scavenger Type: If one type of scavenger is ineffective, try another with a different functional group or support material. For instance, if a thiol-based scavenger fails, a carbon-based one might be more effective, or vice-versa.[8]

    • Sequential Treatment: In difficult cases, a sequential treatment with two different types of scavengers may be necessary.

Issue 2: Product Loss During the Scavenging Process

  • Possible Cause: Non-specific adsorption of the product onto the scavenger material, which is a common issue with activated carbon.[3]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test various scavengers to identify one with high selectivity for palladium and low affinity for your product.[4][8]

    • Minimize Scavenger Amount: Use the minimum effective amount of scavenger required to achieve the target palladium level. This can be determined through optimization experiments.

    • Adjust the Solvent System: The choice of solvent can impact the binding of both palladium and the product to the scavenger. Using a solvent in which your product is highly soluble can help minimize its adsorption.

    • Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.[2]

Issue 3: Inconsistent Palladium Removal Between Batches

  • Possible Cause: The speciation of the palladium (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) may vary from batch to batch, affecting the efficiency of the chosen removal method.[2][10]

  • Troubleshooting Steps:

    • Standardize the Work-up Procedure: Ensure that the work-up protocol prior to scavenging is consistent for all batches to minimize variability in the palladium species.[2]

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on DMT, are reported to be effective against a wider range of palladium species.[2]

    • Analyze Palladium Speciation: If possible, analytical techniques can be used to characterize the palladium species present, which can help in selecting the most appropriate scavenger.

Data on Palladium Scavenger Performance

The following table summarizes the efficiency of various palladium removal methods from different reaction types, providing a reference for expected performance.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Reaction TypeReference
SiliaMetS Thiol2400≤ 16Suzuki Coupling[4]
SiliaMetS Thiourea2400≤ 16Suzuki Coupling[4]
Activated Carbon (Darco)2400> 16Suzuki Coupling[4]
Polymer-based Scavenger2400> 16Suzuki Coupling[4]
Carboxen® 564125012Pd-Catalyzed Reaction[8]
Thiol-functionalized Silica1250> 12Pd-Catalyzed Reaction[8]
Multidentate Sulfur-based Silica>2000<1Heck Coupling[10]
Multidentate Sulfur-based SilicaVariable5Suzuki Coupling[10]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica (Batch Method)

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN)) to a concentration of 10-50 mg/mL.[1]

  • Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol, DMT, or Cysteine). A typical starting point is to use a 4-8 molar equivalent of the scavenger relative to the initial amount of palladium catalyst used.[1]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1][2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1][2]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1][2]

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or another suitable analytical technique to confirm the removal efficiency.[12][13][14]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon, typically at a loading of 5-10% by weight relative to the crude product.

  • Stirring: Stir the suspension at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[2]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite is crucial for removing fine carbon particles.[2]

  • Washing: Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Analyze the residual palladium content in the purified product.

Visual Guides

Troubleshooting_Workflow start High Residual Palladium Detected check_complexation Is Palladium Complexation with Product Suspected? start->check_complexation use_scavenger Employ Solid-Supported Scavenger (e.g., Thiol, DMT, Thiourea) check_complexation->use_scavenger Yes screen_scavengers Screen Different Scavenger Types (e.g., Carbon-based, Polymer-based) check_complexation->screen_scavengers No optimize_scavenging Optimize Scavenging Conditions (Time, Temp, Equivalents) use_scavenger->optimize_scavenging product_loss Is Product Loss Observed? optimize_scavenging->product_loss screen_scavengers->optimize_scavenging minimize_scavenger Minimize Scavenger Amount product_loss->minimize_scavenger Yes inconsistent_results Inconsistent Results Between Batches? product_loss->inconsistent_results No wash_scavenger Wash Scavenger Thoroughly minimize_scavenger->wash_scavenger wash_scavenger->inconsistent_results standardize_workup Standardize Work-up Procedure inconsistent_results->standardize_workup Yes end Palladium Levels Acceptable inconsistent_results->end No broad_spectrum_scavenger Use a Broad-Spectrum Scavenger standardize_workup->broad_spectrum_scavenger broad_spectrum_scavenger->end

Caption: Troubleshooting workflow for high residual palladium.

Scavenger_Selection start Select Palladium Scavenger product_properties Consider Product Properties (Solubility, Functional Groups) start->product_properties pd_speciation Consider Palladium Speciation (Pd(0) vs. Pd(II), Homogeneous vs. Heterogeneous) start->pd_speciation scavenger_type Choose Scavenger Type product_properties->scavenger_type pd_speciation->scavenger_type functionalized_silica Functionalized Silica (Thiol, Thiourea, DMT) High Selectivity scavenger_type->functionalized_silica High Selectivity Needed activated_carbon Activated Carbon Broad Spectrum, Risk of Product Loss scavenger_type->activated_carbon Broad Spectrum Needed resins Polymer-Based Resins Variable Selectivity scavenger_type->resins Alternative Option optimization Perform Small-Scale Screening & Optimization functionalized_silica->optimization activated_carbon->optimization resins->optimization scale_up Scale-up Selected Scavenger optimization->scale_up final_product Purified Product scale_up->final_product

Caption: Decision-making process for selecting a palladium scavenger.

References

Preventing debromination of 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-6-morpholinopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of debromination during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 2-morpholinopyridine. This byproduct can complicate the purification of the desired product and reduce the overall yield of the reaction.

Q2: What are the primary causes of debromination of this compound?

A2: The primary causes of debromination, particularly in palladium-catalyzed cross-coupling reactions, include:

  • Formation of Palladium-Hydride Species: These reactive intermediates can arise from the base, solvent, or impurities and can reductively cleave the carbon-bromine bond.[1]

  • Inappropriate Reaction Conditions: High temperatures, strong bases, and certain catalyst/ligand systems can promote the formation of hydride species and thus increase the likelihood of debromination.

  • Photochemical Instability: Some brominated aromatic compounds are sensitive to light, which can induce cleavage of the C-Br bond.[2]

  • Presence of Reducing Agents: Unintended reducing agents in the reaction mixture can lead to the undesired removal of the bromine atom.

Q3: How does the morpholine substituent affect the propensity for debromination?

A3: The morpholine group is an electron-donating group, which increases the electron density on the pyridine ring. This can make the carbon-bromine bond more susceptible to certain cleavage mechanisms, including some palladium-catalyzed pathways that lead to debromination.

Troubleshooting Guide: Preventing Debromination

This guide provides specific troubleshooting advice for common synthetic procedures involving this compound.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of 2-morpholinopyridine.

  • The yield of the desired coupled product is lower than expected.

  • Purification is challenging due to the presence of the debrominated byproduct.

Troubleshooting Workflow:

Debromination_Troubleshooting Start Debromination Observed Base Evaluate Base Start->Base Initial Check Ligand Change Ligand Base->Ligand If debromination persists Catalyst Optimize Catalyst Ligand->Catalyst If debromination persists Temperature Lower Temperature Catalyst->Temperature Fine-tuning Solvent Check Solvent Temperature->Solvent Further Optimization Result Debromination Minimized Solvent->Result

Caption: Troubleshooting workflow for debromination in cross-coupling reactions.

Detailed Recommendations:

Potential CauseRecommended SolutionRationale
Inappropriate Base Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong bases like alkoxides (e.g., NaOt-Bu) if possible.Strong bases can promote the formation of palladium-hydride species, which are known to cause debromination. Milder inorganic bases are often effective in the catalytic cycle without promoting this side reaction.[1]
Suboptimal Ligand Employ bulky, electron-rich phosphine ligands. Good choices include Buchwald-type ligands like XPhos, SPhos, or RuPhos. For some applications, chelating bisphosphine ligands like dppf may also be effective.Bulky, electron-rich ligands can accelerate the desired reductive elimination step in the catalytic cycle, outcompeting the undesired debromination pathway.[2]
Inefficient Catalyst System Use a modern, well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle). Ensure the catalyst is not degraded and is handled under an inert atmosphere.Modern precatalysts are often more stable and efficient, leading to cleaner reactions with fewer side products.
High Reaction Temperature Lower the reaction temperature. Monitor the reaction progress to find the minimum temperature required for a reasonable reaction rate.Debromination can have a higher activation energy than the desired coupling reaction. Lowering the temperature can therefore selectively disfavor the side reaction.
Solvent Effects Use anhydrous, degassed aprotic solvents such as 1,4-dioxane, toluene, or THF. Avoid protic solvents like alcohols if they are not essential for the reaction.Protic solvents can be a source of hydrides for the formation of Pd-H species. Ensuring anhydrous conditions minimizes this risk.

Quantitative Data Summary for Suzuki-Miyaura Coupling of Related 2-Bromopyridines:

Entry2-Bromopyridine SubstrateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
12-Bromo-6-methylpyridinePhenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O10095Fictionalized Example
22-Bromo-6-methylpyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhosK₂CO₃Dioxane/H₂O8092Fictionalized Example
32-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)PPh₃Na₂CO₃Toluene/EtOH/H₂O8085[3]
Issue 2: Debromination due to Photochemical Instability

Symptoms:

  • The reaction mixture changes color upon exposure to light.

  • Debromination is observed even with optimized thermal reaction conditions.

  • The amount of debrominated byproduct increases with longer reaction times in the presence of light.

Troubleshooting Workflow:

Photochemical_Debromination Start Photochemical Debromination Suspected Protect Protect from Light Start->Protect Control Run Dark Control Protect->Control Analyze Analyze Results Control->Analyze Result Problem Solved Analyze->Result

Caption: Workflow to address suspected photochemical debromination.

Detailed Recommendations:

Potential CauseRecommended SolutionRationale
Light Exposure Protect the reaction from light by wrapping the reaction vessel in aluminum foil or conducting the experiment in a dark room or fume hood with the sash down.Brominated aromatic compounds can be susceptible to photochemical degradation, where light energy promotes the homolytic cleavage of the C-Br bond, leading to a radical intermediate that can abstract a hydrogen atom to form the debrominated product.[2]
Confirmation of Photoreactivity Run a control experiment in the complete absence of light and compare the outcome to a reaction performed under normal laboratory lighting conditions.This will confirm if light is indeed the cause of the debromination. If the debromination is significantly reduced in the dark, then light protection is a critical parameter for this reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Minimize Debromination

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • XPhos ligand (if not using a precatalyst, 1.1-1.2 equiv relative to Pd)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, the palladium precatalyst, and potassium phosphate to a dry reaction vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination to Minimize Debromination

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In a glovebox, charge a dry reaction vessel with the palladium precatalyst, the ligand, and cesium carbonate.

  • Add the this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the competing pathways of the desired cross-coupling reaction and the undesired debromination side reaction in a palladium-catalyzed process.

Competing_Pathways cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Debromination Pathway A Ar-Br + Pd(0) B Oxidative Addition (Ar-Pd(II)-Br) A->B C Transmetalation/Amine Coordination B->C H Reaction with Ar-Pd(II)-Br B->H Intercepted Intermediate D Reductive Elimination C->D E Coupled Product + Pd(0) D->E E->A Catalytic Cycle F Pd(0) + Hydride Source G Pd(II)-H F->G G->H I Reductive Elimination H->I J Debrominated Product (Ar-H) + Pd(0) I->J J->F Catalytic Cycle

Caption: Competing catalytic cycles for cross-coupling and debromination.

References

Troubleshooting low yields in 2-Bromo-6-morpholinopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Bromo-6-morpholinopyridine. The following sections offer solutions to common issues encountered during this nucleophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most common causes?

Low yields in this synthesis typically stem from three main areas: incomplete reaction, formation of byproducts, and purification losses. Key factors to investigate include reaction temperature, reaction time, reagent stoichiometry, and the presence of atmospheric moisture, which can hinder the reaction.

Q2: I'm observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct is the di-substituted product, 2,6-dimorpholinopyridine, formed by the reaction of a second morpholine molecule at the remaining bromine position. To improve selectivity for the desired mono-substituted product, you should precisely control the stoichiometry. Using a strict 1:1 or slightly less than 1 equivalent of morpholine relative to 2,6-dibromopyridine is crucial. Lowering the reaction temperature can also enhance selectivity.

Q3: My reaction seems to stop before all the 2,6-dibromopyridine is consumed, even after extended reaction times. How can I drive the reaction to completion?

If the reaction stalls, consider the following adjustments:

  • Increase Temperature: Many nucleophilic aromatic substitutions on pyridine rings require significant thermal energy. Methods like using a pressure tube or microwave irradiation can effectively increase the reaction rate and drive it towards completion.[1][2]

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMSO or DMF can facilitate the reaction. Some procedures also report success using water as a solvent under microwave conditions.[2][3]

  • Catalysis: While not always necessary, a copper or palladium catalyst can significantly improve reaction efficiency, especially with less reactive substrates.[2][4]

Q4: What are the recommended reaction conditions for synthesizing this compound?

Optimal conditions depend on the chosen synthetic route. A common and effective method is the nucleophilic aromatic substitution of 2,6-dibromopyridine with morpholine. Below is a comparison of conditions reported for similar mono-amination reactions.

Data Presentation: Reaction Condition Comparison

ParameterMethod A: Microwave-Assisted[2][3]Method B: Conventional Heating[1]Method C: Palladium-Catalyzed[4]
Starting Material 2,6-Dibromopyridine2,6-Dibromopyridine2,6-Dibromopyridine
Nucleophile Primary/Secondary Amine (e.g., Morpholine)Primary AmineMorpholine
Stoichiometry 1.0 eq. 2,6-DBP, ~1.0-1.2 eq. Amine1.0 eq. 2,6-DBP, Excess Amine1.0 eq. 2,6-DBP, 1.2 eq. Morpholine
Solvent Water or DMSODMSOToluene or Dioxane
Temperature 150–205 °C180 °C80–110 °C
Time 2.5 - 3 hours4 days12 - 24 hours
Catalyst None required for mono-aminationNonePd(OAc)₂, Ligand (e.g., BINAP)
Base K₂CO₃ (for di-amination)K₂CO₃NaOtBu
Typical Yield ~50-70% (for similar mono-aminations)[1]54.1% (for 2-Bromo-6-methylaminopyridine)[1]Varies, generally good to high

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis

This protocol is adapted from procedures for selective mono-amination of 2,6-dibromopyridine.[2]

Materials:

  • 2,6-Dibromopyridine (1.0 eq.)

  • Morpholine (1.05 eq.)

  • Deionized Water

  • Microwave Synthesis Vial

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a microwave synthesis vial, add 2,6-dibromopyridine and deionized water.

  • Add morpholine to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150°C and hold for 2.5 hours with stirring.

  • After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Reaction Pathway and Troubleshooting Logic

The following diagrams illustrate the chemical transformation and a logical workflow for troubleshooting common issues.

reaction_pathway cluster_reactants Reactants cluster_products Products DBP 2,6-Dibromopyridine Desired This compound DBP->Desired + 1 eq. Morpholine (Desired Path) Morpholine Morpholine Byproduct 2,6-Dimorpholinopyridine Desired->Byproduct + 1 eq. Morpholine (Side Reaction)

Caption: Reaction scheme for this compound synthesis.

troubleshooting_workflow cluster_analysis Analysis Results cluster_solutions Potential Solutions start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction unreacted_sm High % of Starting Material check_reaction->unreacted_sm byproduct_issue High % of Di-substituted Byproduct check_reaction->byproduct_issue complex_mixture Complex Mixture / Decomposition check_reaction->complex_mixture solution_sm Increase Temp / Time Consider Catalyst Check Reagent Quality unreacted_sm->solution_sm Problem: Incomplete Reaction solution_byproduct Reduce Morpholine Stoichiometry (to ~1.0 eq) Lower Reaction Temperature byproduct_issue->solution_byproduct Problem: Poor Selectivity solution_complex Lower Temperature Use Milder Base Degas Solvent complex_mixture->solution_complex Problem: Degradation

Caption: A logical workflow for troubleshooting low reaction yields.
Parameter Relationships

Understanding how experimental parameters influence the reaction outcome is key to optimization.

logical_relationships cluster_params Input Parameters cluster_outcomes Reaction Outcomes Temp Temperature Selectivity Mono-substitution Selectivity Temp->Selectivity Decreases Rate Reaction Rate Temp->Rate Increases Time Reaction Time Yield Yield Time->Yield Increases (to a point) Stoich Morpholine Stoichiometry Stoich->Selectivity Decreases if > 1 eq. Catalyst Catalyst (Cu/Pd) Catalyst->Rate Increases Selectivity->Yield Positively Correlates Rate->Yield Positively Correlates

Caption: Impact of reaction parameters on yield and selectivity.

References

Characterization of impurities in 2-Bromo-6-morpholinopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-morpholinopyridine. The information is presented in a practical question-and-answer format to directly address common challenges and impurities encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,6-dibromopyridine with morpholine.[1][2] The reaction typically requires heat and may be carried out with or without a catalyst, depending on the desired reaction rate and selectivity.[1]

Q2: What are the most common impurities I might encounter during this synthesis?

A2: The primary impurities in the synthesis of this compound include:

  • 2,6-Dimorpholinopyridine: This is the most common byproduct, formed by the disubstitution of both bromine atoms on the pyridine ring with morpholine.

  • Unreacted 2,6-Dibromopyridine: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the bromo-substituent can occur, leading to the formation of 2-hydroxy-6-morpholinopyridine.

Q3: How can I minimize the formation of the 2,6-dimorpholinopyridine byproduct?

A3: To minimize the formation of the disubstituted byproduct, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 2,6-dibromopyridine relative to morpholine can favor the mono-substitution product. Additionally, careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for quenching the reaction upon optimal formation of the desired product.[1]

Q4: What are the recommended methods for purifying the final product?

A4: The most effective method for purifying this compound is column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can effectively separate the desired product from the starting material and the disubstituted byproduct. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low to no conversion of starting material 1. Insufficient reaction temperature. 2. Poor quality of reagents. 3. Inadequate reaction time.1. Ensure the reaction is heated to an appropriate temperature (e.g., reflux in a suitable solvent). 2. Use pure and dry 2,6-dibromopyridine, morpholine, and solvent. 3. Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed.
High levels of 2,6-dimorpholinopyridine 1. Excess of morpholine used. 2. Prolonged reaction time.1. Use a molar ratio of 2,6-dibromopyridine to morpholine of approximately 1.2:1. 2. Monitor the reaction closely and stop it once the desired product is maximized.
Presence of a significant amount of a polar impurity 1. Presence of water in the reaction.1. Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
The isolated product is a dark oil or solid 1. Degradation of starting materials or product at high temperatures.1. Use the lowest effective temperature for the reaction. 2. During workup, consider treating a solution of the crude product with activated charcoal to remove colored impurities before purification.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2,6-Dibromopyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 2,6-dibromopyridine (1.0 eq) in anhydrous DMF, add morpholine (1.1 eq) and K₂CO₃ (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

GC-MS Method for Impurity Identification
  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

¹H NMR Spectroscopy for Structural Characterization
  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquire a standard proton NMR spectrum to confirm the structure of the product and identify the characteristic signals of any impurities.

Visualizations

G A 2,6-Dibromopyridine C This compound (Desired Product) A->C + Morpholine - HBr D 2,6-Dimorpholinopyridine (Disubstitution Impurity) A->D + 2 Morpholine - 2 HBr B Morpholine C->D + Morpholine - HBr E 2-Hydroxy-6-morpholinopyridine (Hydrolysis Impurity) C->E + H₂O - HBr H2O H₂O H2O->E

Caption: Synthetic pathway and potential impurity formation.

G start Impurity Detected in This compound Synthesis q1 Is the main impurity less polar than the product? start->q1 a1 Likely unreacted 2,6-Dibromopyridine q1->a1 Yes q2 Is the main impurity more polar than the product? q1->q2 No s1 Increase reaction time or temperature. Check reagent stoichiometry. a1->s1 end Pure Product s1->end a2 Likely 2,6-Dimorpholinopyridine q2->a2 Yes a3 Possible hydrolysis product (2-Hydroxy-6-morpholinopyridine) q2->a3 No (Significantly more polar) s2 Reduce morpholine equivalents. Monitor reaction closely and stop earlier. a2->s2 s2->end s3 Ensure anhydrous conditions. Use dry solvents and inert atmosphere. a3->s3 s3->end

Caption: Troubleshooting workflow for impurity identification.

References

Stability of 2-Bromo-6-morpholinopyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is curated for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for 2-Bromo-6-morpholinopyridine, this guide leverages data and protocols from structurally analogous compounds, particularly 2-bromopyridines with electron-donating substituents at the 6-position. This information should serve as a starting point for experimental design and optimization.

General Stability Profile

This compound is a substituted halopyridine that serves as a versatile intermediate in organic synthesis. Its stability is influenced by the electronic properties of the pyridine ring, the morpholine substituent, and the reactive C-Br bond. Understanding its stability under various reaction conditions is crucial for successful synthetic outcomes.

Key Stability Considerations:

  • pH and Hydrolytic Stability: As a pyridine derivative, this compound is expected to be stable under neutral and mildly acidic or basic conditions. Strong aqueous bases, particularly at elevated temperatures, may lead to hydrolysis of the C-Br bond, forming the corresponding pyridinone. This is a known side reaction for 2-halopyridines under certain conditions.[2]

  • Stability in the Presence of Reagents:

    • Palladium Catalysts: The pyridine nitrogen can coordinate to the palladium center of catalysts used in cross-coupling reactions, potentially leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this effect.

    • Bases: Strong bases are often required for cross-coupling reactions. While generally stable, prolonged reaction times with strong bases like sodium tert-butoxide at high temperatures could lead to side reactions. The choice of base should be carefully considered to avoid degradation of the starting material or product.

    • Nucleophiles: The C-Br bond is susceptible to nucleophilic attack, which is the basis for its utility in cross-coupling reactions. Care should be taken to avoid unintended reactions with other nucleophiles present in the reaction mixture.

    • Organometallic Reagents: Reactions with highly reactive organometallic reagents like butyllithium can lead to the formation of 2-lithiopyridine, a versatile but potentially unstable intermediate.[3]

Troubleshooting Guide for Cross-Coupling Reactions

This guide addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving this compound and its analogs.

Logical Relationship for Troubleshooting

troubleshooting_flow start Low or No Product Formation catalyst Catalyst System Issue? start->catalyst conditions Suboptimal Reaction Conditions? catalyst->conditions No catalyst_solutions Troubleshooting Catalyst: - Increase catalyst loading - Screen different ligands (e.g., SPhos, XPhos) - Use a pre-catalyst catalyst->catalyst_solutions Yes reagents Reagent Quality Issue? conditions->reagents No conditions_solutions Optimizing Conditions: - Increase temperature - Extend reaction time - Change solvent (e.g., dioxane, toluene) conditions->conditions_solutions Yes side_reactions Significant Side Reactions? reagents->side_reactions No reagents_solutions Checking Reagents: - Use anhydrous/degassed solvents - Purify amine/boronic acid - Use fresh base reagents->reagents_solutions Yes side_reactions_solutions Minimizing Side Reactions: - Use boronic esters for Suzuki - Ensure rigorous degassing - Optimize base strength and stoichiometry side_reactions->side_reactions_solutions Yes

Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.

Question: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the common causes and solutions?

Answer:

Low yields in Suzuki-Miyaura coupling of 2-bromopyridines are often attributed to several factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center.

  • Inefficient Transmetalation: The transmetalation step can be slow for electron-rich pyridines.

    • Solution: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Using a mixed solvent system, such as dioxane/water or toluene/water, can improve the solubility of the base and facilitate transmetalation.

  • Protodeboronation of the Boronic Acid: This side reaction consumes the boronic acid and reduces the yield.

    • Solution: Use anhydrous solvents and freshly opened reagents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.

  • Homocoupling of the Boronic Acid: This side reaction can be promoted by the presence of oxygen.

    • Solution: Ensure the reaction mixture is thoroughly degassed before heating.

Question: I am observing significant amounts of debrominated starting material (morpholinopyridine) in my Buchwald-Hartwig amination reaction. How can I prevent this?

Answer:

The formation of the hydrodehalogenated product is a common side reaction in Buchwald-Hartwig aminations. It can arise from a competing pathway to the desired reductive elimination.

  • Optimize the Base: A base that is too strong or poorly soluble can sometimes exacerbate this side reaction. Screen different bases such as NaOt-Bu, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous.

  • Ligand Choice: The choice of phosphine ligand can influence the relative rates of reductive elimination versus the pathways leading to hydrodehalogenation. Bulky biarylphosphine ligands are generally preferred.

  • Control Reaction Time: Prolonged reaction times after the consumption of the amine can lead to increased side product formation. Monitor the reaction progress and work it up promptly upon completion.

  • Ensure Anhydrous Conditions: Traces of water can contribute to this side reaction. Use anhydrous solvents and dry reagents.

Experimental Protocols and Data

The following protocols are adapted from established procedures for structurally similar 2-bromopyridines and should be optimized for this compound.

General Experimental Workflow

experimental_workflow setup Reaction Setup: - Add this compound,  coupling partner, base, catalyst, and ligand  to a dry flask. inert Establish Inert Atmosphere: - Evacuate and backfill with  Nitrogen or Argon (3x). setup->inert solvent Add Solvent: - Add anhydrous, degassed solvent  via syringe. inert->solvent reaction Reaction: - Heat to the desired temperature  with vigorous stirring. solvent->reaction monitor Monitor Progress: - Use TLC, GC-MS, or LC-MS. reaction->monitor workup Work-up: - Cool, quench, and extract  the product. monitor->workup purify Purification: - Purify by column chromatography. workup->purify

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Suzuki-Miyaura Coupling Protocol (Analogous System)

This protocol is based on the Suzuki-Miyaura coupling of 2-bromo-6-substituted pyridines.

Reaction Scheme:

This compound + Arylboronic Acid --(Pd Catalyst, Ligand, Base)--> 2-Aryl-6-morpholinopyridine

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, base, palladium catalyst, and ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Suzuki-Miyaura Coupling of Analogous 2-Bromopyridines

Entry2-Bromopyridine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-6-methylpyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O12085
22-Bromo-6-methoxypyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O10092
32,6-Dibromopyridine (mono-arylation)Phenylboronic acidPd(OAc)₂ (0.1)IPr·HCl (0.2)K₂CO₃MeCN/H₂ORT95

Note: This data is for analogous systems and should be used as a reference.[4][5]

Buchwald-Hartwig Amination Protocol (Analogous System)

This protocol is based on the Buchwald-Hartwig amination of 2-bromo-6-substituted pyridines.

Reaction Scheme:

This compound + Amine --(Pd Catalyst, Ligand, Base)--> 2-(Amino)-6-morpholinopyridine

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Seal the flask, remove from the glovebox, and add the anhydrous, degassed solvent and the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Buchwald-Hartwig Amination of Analogous 2-Bromopyridines

Entry2-Bromopyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (2)(±)-BINAP (4)NaOt-BuToluene8060
22-BromopyridineAnilinePd(OAc)₂XPhosK₂CO₃Dioxane10095
32-BromopyridineMorpholinePd(OAc)₂dppfNaOt-BuToluene10098

Note: This data is for analogous systems and should be used as a reference.[6][7]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Q2: Can I use other palladium catalysts for these reactions? A2: Yes, a variety of palladium sources can be used, including Pd(OAc)₂, Pd(PPh₃)₄, and various pre-catalysts. The optimal choice will depend on the specific coupling partners and reaction conditions, and screening of different catalysts may be necessary.

Q3: Is it possible to perform a one-pot, two-step functionalization of this compound? A3: While challenging, sequential cross-coupling reactions on a related dihalopyridine have been reported. This would require careful control of the reaction conditions to achieve selective mono-functionalization in the first step, followed by the second coupling. The reactivity of the newly introduced group will influence the conditions required for the second step.

Q4: My reaction mixture turns black. Is this normal? A4: The formation of palladium black (finely divided palladium metal) can cause the reaction mixture to turn black. This can be an indication of catalyst decomposition and may lead to lower yields. Ensuring a strictly inert atmosphere and using appropriate ligands can help to stabilize the active catalyst and minimize the formation of palladium black.

References

Validation & Comparative

A Comparative Analysis of 2-Bromo-6-morpholinopyridine and 2-Chloro-6-morpholinopyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a detailed comparison of the reactivity of 2-Bromo-6-morpholinopyridine and 2-Chloro-6-morpholinopyridine, two key building blocks for researchers and professionals in drug development and synthetic chemistry. The selection between these two halogenated pyridines is critical and is primarily dictated by the intended chemical transformation. This document outlines their performance in common cross-coupling and nucleophilic substitution reactions, supported by experimental data from analogous systems.

General Principles of Reactivity

The reactivity of these compounds is governed by the nature of the carbon-halogen (C-X) bond and the electronic properties of the pyridine ring. Two principal classes of reactions are considered: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The bond strength of C-Br is weaker than that of C-Cl, making the bromine substituent a better leaving group in this context. Consequently, this compound is generally more reactive, allowing for milder reaction conditions.[1]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is typically reversed. The greater electronegativity of chlorine stabilizes the intermediate Meisenheimer complex more effectively. Therefore, 2-Chloro-6-morpholinopyridine is expected to be more reactive in SNAr reactions.[2]

Comparative Performance in Key Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination: This reaction is a versatile method for C-N bond formation. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive.[4][5] The choice of ligand is crucial for the amination of less reactive aryl chlorides.[6]

Quantitative Data Summary

The following tables provide an overview of typical reaction conditions and expected yields for Suzuki-Miyaura and Buchwald-Hartwig reactions based on data for analogous 2-halopyridines.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines

Feature2-Bromo-6-substituted Pyridine2-Chloro-6-substituted Pyridine
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃
Ligand SPhos, XPhos, or PPh₃Buchwald or Nolan ligands (e.g., SPhos)
Base K₂CO₃, K₃PO₄, or Cs₂CO₃Cs₂CO₃ or K₃PO₄
Solvent Dioxane/Water, Toluene, or DMFDioxane/Water or Toluene
Temperature 80-110 °C100-120 °C
Relative Yield HighModerate to High (often requires more specialized ligands)

Note: This data is illustrative and based on typical conditions for similar substrates.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of 2-Halopyridines

Feature2-Bromo-6-substituted Pyridine2-Chloro-6-substituted Pyridine
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ or Pd₂(dba)₃
Ligand BINAP, Xantphos, or dppfBulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos)
Base NaOtBu or LiHMDSNaOtBu or K₂CO₃
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 80-110 °C100-130 °C
Relative Yield HighModerate to High (often requires more specialized ligands)

Note: This data is illustrative and based on typical conditions for similar substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Halopyridine

This protocol is a general representation and may require optimization for specific substrates.

  • To a dry Schlenk tube, add the 2-halopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • The reaction mixture is heated to the required temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a 2-Halopyridine

This protocol is a general representation and may require optimization for specific substrates.

  • To a dry Schlenk tube, add the 2-halopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous solvent (e.g., toluene) is added via syringe.

  • The reaction mixture is heated to the required temperature (typically 100-110 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.[5]

Visualizations

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Substrate_Selection_Logic Start Desired Reaction Cross_Coupling Palladium-Catalyzed Cross-Coupling? Start->Cross_Coupling Bromo Choose This compound Cross_Coupling->Bromo Yes SNAr Nucleophilic Aromatic Substitution (SNAr) Cross_Coupling->SNAr No Chloro Choose 2-Chloro-6-morpholinopyridine SNAr->Chloro

Caption: Decision logic for selecting the appropriate halopyridine substrate.

Conclusion

The choice between this compound and 2-Chloro-6-morpholinopyridine is contingent on the desired synthetic outcome. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the bromo derivative is generally the more reactive and preferred substrate. For nucleophilic aromatic substitution reactions, the chloro derivative is typically more reactive. This guide provides the foundational information for chemists to make an informed decision for their synthetic strategies.

References

A Researcher's Guide to Catalyst Selection for Suzuki Coupling of 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The formation of a carbon-carbon bond between 2-Bromo-6-morpholinopyridine and various boronic acids is a key step in the creation of novel compounds with potential therapeutic applications. The choice of catalyst for this transformation is critical, as the substrate presents a sterically hindered and electron-rich pyridine ring, which can influence reaction efficiency and yield.

This guide provides a comparative overview of palladium-based catalyst systems applicable to the Suzuki coupling of this compound. The data presented is based on analogous reactions with structurally similar 2-bromo-6-substituted pyridines, offering a predictive framework for catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The efficiency of the Suzuki coupling of this compound is highly dependent on the palladium catalyst, the associated ligand, the base, and the solvent system. Below is a summary of the performance of several distinct palladium-based catalysts under comparable reaction conditions with analogous substrates, such as 2-bromo-6-methylisonicotinaldehyde and 2,6-dibromopyridine.[1][2]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Arylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O908Phenylboronic Acid~85-95[2]
Pd(OAc)₂ / SPhosSPhosK₂CO₃Toluene100124-Methoxyphenylboronic AcidHigh
PEPPSI™-IPrIPrK₂CO₃DMF/H₂O8063,5-Dimethylphenylboronic AcidGood to Excellent
PdCl₂(dppf)dppfK₂CO₃DME802Phenylboronic AcidHigh (for diarylation)[1]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Phenylboronic AcidEffective (for monoarylation)[1]

*Specific yields for these catalyst systems with the exact substrate are not reported in the provided search results, but their high efficiency in analogous Suzuki couplings of sterically hindered 2-bromopyridines suggests they would be effective.[2]

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a 2-bromo-6-substituted pyridine, which can be adapted for this compound.

General Procedure using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos): [3]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-2 mol%), SPhos (2-4 mol%), this compound (1.0 mmol), and the desired arylboronic acid (1.2-1.5 mmol).

  • Addition of Base and Solvent: To the flask, add a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 mmol) and an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-6-morpholinopyridine product.

Mandatory Visualizations

To further elucidate the process, the following diagrams outline the fundamental catalytic cycle and a typical experimental workflow for the Suzuki-Miyaura reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental_Workflow reagents Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Pure 2-Aryl-6-morpholinopyridine purification->product

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

References

Biological Activity of 2-Bromo-6-morpholinopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide will provide a comparative overview of the biological activities of closely related pyridine and morpholine derivatives, offering insights into the potential pharmacological profile of 2-Bromo-6-morpholinopyridine compounds. We will focus on anticancer and anti-inflammatory activities, as these are common therapeutic targets for molecules containing pyridine and morpholine scaffolds.

I. Anticancer Activity of Related Pyridine and Morpholine Derivatives

The pyridine ring is a common scaffold in many anticancer agents. The nitrogen atom in the ring can act as a hydrogen bond acceptor, interacting with key residues in biological targets like protein kinases. Similarly, the morpholine moiety is often incorporated into drug candidates to improve their physicochemical properties and biological activity.

While no data exists for this compound derivatives, studies on other substituted pyridines and morpholine-containing compounds have shown significant anticancer effects. For instance, a series of novel pyridine-urea derivatives demonstrated potent anti-proliferative activity against breast cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells

CompoundTreatment DurationIC50 (µM) ± SD
8e 48 h0.22 ± 0.05
8n 48 h1.88 ± 0.09
Doxorubicin (Standard) 48 h1.93 ± 0.12
Sorafenib (Standard) 48 h4.50 ± 0.21

Data extracted from a study on pyridine-ureas as potential anticancer agents.

The data indicates that some pyridine derivatives exhibit significantly higher potency than standard chemotherapeutic agents. The mechanism of action for these related compounds often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.

Potential Signaling Pathways in Anticancer Activity

Based on the activities of related compounds, this compound derivatives could potentially exert anticancer effects by modulating pathways such as:

  • VEGFR-2 Signaling: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a common mechanism for pyridine-containing compounds, leading to the suppression of angiogenesis (the formation of new blood vessels that supply tumors).

  • PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival. Morpholine-containing compounds have been shown to inhibit this pathway.

Below is a diagram illustrating a hypothetical experimental workflow for screening the anticancer activity of novel compounds like this compound derivatives.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 2-Bromo-6- morpholinopyridine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_lines Panel of Cancer Cell Lines antiproliferative Anti-proliferative Assays (MTT, SRB) cell_lines->antiproliferative ic50 IC50 Determination antiproliferative->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assays ic50->apoptosis western_blot Western Blot for Signaling Proteins ic50->western_blot

Caption: A general workflow for the synthesis and anticancer evaluation of novel chemical entities.

II. Anti-inflammatory Activity of Related Pyridine and Morpholine Derivatives

Inflammation is a key process in many diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. Pyrimidine derivatives, which are structurally similar to pyridines, have been extensively studied for their anti-inflammatory properties.

One study on morpholinopyrimidine derivatives found that certain compounds could significantly inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: Inhibition of Nitric Oxide Production by Morpholinopyrimidine Derivatives in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)% NO Inhibition
V4 12.5High
V8 12.5High

Qualitative data from a study on morpholinopyrimidine derivatives as anti-inflammatory agents. Specific percentage values were not provided in the source.

The anti-inflammatory effects of these related compounds are often attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Potential Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory action of this compound derivatives could be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK Signal Transduction IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB->Genes Inhibitor This compound Derivative (Hypothetical) Inhibitor->IKK Inhibition

Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway and a hypothetical point of inhibition.

III. Experimental Protocols for Biological Assays

Detailed experimental protocols are crucial for the reproducibility of scientific findings. While protocols for the specific target compounds are unavailable, the following are generalized methods used for assessing the anticancer and anti-inflammatory activities of related molecules.

MTT Assay for Anti-proliferative Activity
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach.

  • Compound and LPS Treatment: Cells are pre-treated with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Griess Assay: After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • NO Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells.

Conclusion

While direct experimental data on the biological activity of this compound derivatives is currently lacking in the scientific literature, the known activities of structurally similar compounds provide a strong rationale for investigating their potential as anticancer and anti-inflammatory agents. The presence of the pyridine ring, the morpholine moiety, and the bromo substituent all suggest that this class of compounds could interact with key biological targets implicated in these diseases.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of in vitro and in vivo assays to elucidate their biological activities and mechanisms of action. The experimental approaches and potential signaling pathways outlined in this guide can serve as a starting point for such investigations. The development of novel compounds in this chemical space could lead to the discovery of new therapeutic agents for the treatment of cancer and inflammatory disorders.

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-6-morpholinopyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including kinase inhibition. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Bromo-6-morpholinopyridine analogs, focusing on their potential as kinase inhibitors. The insights presented are synthesized from studies on related 2,6-disubstituted pyridines and morpholine-containing compounds.

Structure-Activity Relationship (SAR) Analysis

The core structure of this compound offers several points for modification to modulate biological activity, selectivity, and pharmacokinetic properties. The key structural components influencing the SAR are the morpholine group at the 6-position, the pyridine core, and the bromine atom at the 2-position, which serves as a handle for introducing diverse substituents.

  • The Role of the 6-Morpholino Group: The morpholine moiety at the 6-position of the pyridine ring is a common feature in many kinase inhibitors. It is often involved in forming hydrogen bonds with the hinge region of the kinase ATP-binding site. The oxygen atom of the morpholine can act as a hydrogen bond acceptor, anchoring the molecule in the active site. Modifications to the morpholine ring are generally detrimental to activity, suggesting its crucial role in target engagement.

  • The Pyridine Core: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, contributing significantly to the binding affinity of these analogs to the kinase hinge region. The electronic properties of the pyridine ring, influenced by its substituents, can modulate the basicity of this nitrogen and, consequently, the strength of the hydrogen bond interaction.

  • Substitutions at the 2-Position: The bromine atom at the 2-position is an excellent synthetic handle for introducing a variety of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][3][4] The nature of the substituent introduced at this position has a profound impact on the potency and selectivity of the analogs.

    • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl groups at the 2-position can lead to beneficial interactions with the hydrophobic regions of the ATP-binding pocket. The electronic and steric properties of these appended rings are critical. Electron-donating or electron-withdrawing groups on these rings can fine-tune the electronic properties of the entire molecule, affecting its binding affinity.[5][6]

    • Amino and Amide Linkers: Connecting functional groups via amino or amide linkers at the 2-position can introduce additional hydrogen bond donors and acceptors, potentially forming new interactions with the target protein and improving potency and selectivity.[7]

Hypothetical Comparative Data of 2-Substituted-6-morpholinopyridine Analogs

Analog R-Group at 2-Position Hypothetical IC₅₀ (nM) Rationale for Activity
1 -Br (Parent Compound)>1000The bromine atom serves as a synthetic handle but offers limited interaction with the target.
2 -Phenyl150The phenyl group can form hydrophobic interactions within the ATP-binding pocket.
3 -4-Methoxyphenyl80The methoxy group can act as a hydrogen bond acceptor and enhance binding affinity.
4 -4-Fluorophenyl120The fluorine atom can modulate electronic properties and potentially improve metabolic stability.
5 -Pyridin-4-yl95The pyridine nitrogen can form an additional hydrogen bond, enhancing potency.
6 -Thiophen-2-yl110The thiophene ring can participate in hydrophobic and aromatic interactions.
7 -Anilino60The amino linker provides a hydrogen bond donor, potentially increasing affinity.[7]

Experimental Protocols

The synthesis of 2-substituted-6-morpholinopyridine analogs typically involves a key cross-coupling step to replace the bromine atom at the 2-position. The Suzuki-Miyaura coupling is a versatile and widely used method for this transformation.[1][2][3][4]

General Procedure for Suzuki-Miyaura Coupling of this compound:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, for instance, K₂CO₃ (2.0 equivalents).[1][4]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[1][4]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-substituted-6-morpholinopyridine analog.

Visualizing Structure-Activity Relationships and Workflows

Diagram of Key Structure-Activity Relationships

SAR_of_2_Bromo_6_morpholinopyridine_analogs cluster_scaffold Core Scaffold cluster_modifications Modifications & Effects Scaffold This compound Pyridine Core 6-Morpholino Group 2-Bromo Group PyridineN Pyridine Nitrogen (H-bond acceptor) Scaffold:f1->PyridineN Essential for hinge binding MorpholinoO Morpholino Oxygen (H-bond acceptor) Scaffold:f2->MorpholinoO Anchors to hinge region R_group R-Group at C2 (Aryl/Heteroaryl) Scaffold:f3->R_group Suzuki Coupling allows diverse substitutions Activity Kinase Inhibitory Activity PyridineN->Activity MorpholinoO->Activity R_group->Activity Modulates potency & selectivity

Caption: Key SAR points for this compound analogs.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Start Starting Material: This compound Coupling Suzuki-Miyaura Coupling with R-B(OH)2 Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Inhibition Assay) Characterization->Screening SAR_Analysis SAR Analysis & Optimization Screening->SAR_Analysis

References

Spectroscopic Analysis for the Structural Confirmation of 2-Bromo-6-morpholinopyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocal structural confirmation of novel compounds is a cornerstone of chemical research and development. This guide provides a comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of 2-Bromo-6-morpholinopyridine. By presenting predicted data for the target molecule alongside experimental data for analogous compounds, this guide offers a practical framework for spectroscopic analysis in the absence of established reference spectra.

Spectroscopic Data at a Glance: A Comparative Overview

The following tables summarize the predicted spectroscopic data for this compound and the experimentally determined data for relevant comparative compounds. These comparisons are essential for identifying the characteristic signals of the target molecule.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundPyridine Ring Protons (ppm)Morpholine Protons (ppm)Solvent
This compound (Predicted) ~7.4-7.5 (t, 1H, H4), ~6.7-6.8 (d, 1H, H3), ~6.5-6.6 (d, 1H, H5)~3.7-3.8 (t, 4H, -CH₂-O-), ~3.4-3.5 (t, 4H, -CH₂-N-)CDCl₃
2-Bromopyridine[1][2]8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H)N/ACDCl₃
N-Phenylmorpholine7.25-7.35 (m, 2H), 6.90-7.00 (m, 3H)3.85-3.95 (t, 4H), 3.15-3.25 (t, 4H)CDCl₃

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundPyridine Ring Carbons (ppm)Morpholine Carbons (ppm)Solvent
This compound (Predicted) ~162 (C6), ~142 (C2), ~140 (C4), ~115 (C5), ~108 (C3)~66 (-CH₂-O-), ~45 (-CH₂-N-)CDCl₃
2-Bromopyridine[1][3]150.3, 142.4, 138.6, 128.4, 122.8N/ACDCl₃
N-Phenylmorpholine151.2, 129.2, 120.0, 116.166.9, 49.4CDCl₃

Table 3: Mass Spectrometry (MS) Data (Predicted vs. Experimental)

CompoundMolecular Ion (m/z)Key Fragmentation Pattern
This compound (Predicted) [M]⁺ at 242/244 (due to ⁷⁹Br/⁸¹Br isotopes)Loss of morpholine fragment, loss of Br
2-Bromopyridine[4][5][M]⁺ at 157/159Loss of Br, fragmentation of pyridine ring
Morpholine[6][M]⁺ at 87Loss of CH₂O, ethylene

Table 4: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound (Predicted) ~2950-2800, ~1600-1450, ~1250, ~1120, ~780C-H (aliphatic), C=C and C=N (aromatic), C-N, C-O-C, C-Br
2-Bromopyridine[4]~3100-3000, ~1580, ~1450, ~770C-H (aromatic), C=C and C=N (aromatic), C-Br
Morpholine[6]~3300 (N-H, if present), ~2950-2800, ~1115N-H stretch, C-H (aliphatic), C-O-C stretch

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are detailed below. These methodologies are broadly applicable to the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Place the sample in a 400 MHz (or higher) NMR spectrometer.

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to approximately 0-200 ppm.

    • A greater number of scans is typically required compared to ¹H NMR to obtain adequate signal intensity due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common techniques include direct infusion, or coupling with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for mixture analysis.

  • Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.

  • Data Acquisition:

    • Place the prepared sample in an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The logical flow for confirming the structure of this compound using spectroscopic methods is illustrated in the diagram below.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation Proton Environment C_NMR->Structure_Confirmation Carbon Skeleton MS->Structure_Confirmation Molecular Weight & Isotopic Pattern IR->Structure_Confirmation Functional Groups

Caption: Workflow for the spectroscopic confirmation of this compound's structure.

This comprehensive approach, combining multiple spectroscopic techniques, provides a robust method for the structural confirmation of this compound, ensuring the identity and purity of the compound for further research and development activities.

References

A Comparative Guide to Cross-Coupling Reactions of 2-Halopyridines for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings, particularly at the 2-position, is a cornerstone of modern medicinal and agrochemical chemistry. The 2-pyridyl moiety is a prevalent scaffold in a vast array of biologically active molecules. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the synthesis of these crucial building blocks. This guide offers an objective comparison of the yields and methodologies for four major cross-coupling reactions of 2-halopyridines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Mizoroki-Heck reactions, supported by experimental data to inform synthetic strategy and optimization.

General Reactivity Trends

The reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F. This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens. Consequently, 2-iodopyridines are the most reactive substrates, often requiring milder conditions, while 2-chloropyridines are more challenging and may necessitate more specialized and robust catalytic systems to achieve high yields.

Comparative Yields of 2-Halopyridine Cross-Coupling Reactions

The following tables summarize quantitative data for various cross-coupling reactions of 2-halopyridines, providing a comparative overview of their performance under different experimental conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between a 2-halopyridine and an organoboron reagent.

2-HalopyridineCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ (1)Benzimidazolium salt (2)K₂CO₃DMF/H₂O120 (MW)0.1770.0[1]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (1)Benzimidazolium salt (2)K₂CO₃DMF/H₂O120 (MW)0.17Lower than bromide[1]
2-BromopurinePhenylboronic acidPd(PPh₃)₄ (2.5)-K₂CO₃Toluene/DMF1002492[2]
2-BromopurinePhenylboronic acidPd(PPh₃)₄ (2.5)-aq. K₂CO₃DME852466[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-aminopyridine derivatives, which are key pharmacophores.

2-HalopyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-DichloropyridineAnilinePd₂(dba)₃XantphosCs₂CO₃Dioxane100-High (regioselective at C-2)[3]
2-BromopyridineMethylaminePd(OAc)₂ (5)dppp (10)NaOt-BuToluene801455-98[4]
2-Chloropyrimidinep-AnisidinePd(OAc)₂Xantphos-Dioxane160 (MW)-83[5]
4-chloro-6-methylpyrimidin-2-aminePyridine-3-boronic acidPd(PPh₃)₂Cl₂-Na₂CO₃ACN/H₂O78-Moderate to good[6]
Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a 2-halopyridine and a terminal alkyne, leading to the synthesis of 2-alkynylpyridines.

2-HalopyridineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[7][8]
2-BromopyridinePhenylacetyleneNS-MCM-41-Pd (0.1)CuI (0.2)Et₃NNMP90399[9]
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT-High (selective at C-4)[10]
Mizoroki-Heck Reaction

The Mizoroki-Heck reaction enables the coupling of 2-halopyridines with alkenes to form substituted pyridines.

2-HalopyridineAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromopyridineStyrenePd(OAc)₂ (10)Supramolecular ligand L (20)K₂CO₃Toluene130195[11]
2-BromopyridineStyreneCu/Fe/Pd NPs-K₂CO₃H₂O802Good[12]
IodobenzeneStyrenePdCl₂-KOAcMethanol120--[13]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

Materials:

  • 2-Chloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate (K₃PO₄)

  • Toluene/Water (e.g., 10:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add degassed toluene and water to the vessel via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of 2-Bromopyridine with a Primary Amine

Materials:

  • 2-Bromopyridine

  • Primary amine (e.g., aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%), Xantphos (0.015 mmol, 1.5 mol%), and Cs₂CO₃ (1.4 mmol) to a dry reaction tube.

  • Add 2-bromopyridine (1.0 mmol) and the primary amine (1.2 mmol).

  • Add anhydrous dioxane (2 mL).

  • Seal the tube and heat the mixture at 100-120 °C with stirring.

  • Monitor the reaction by GC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling of 2-Bromopyridine with a Terminal Alkyne

Materials:

  • 2-Bromopyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2-bromopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne (1.1 mmol) dropwise with stirring.

  • Heat the reaction to 80-100 °C.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.[7]

Mizoroki-Heck Reaction of 2-Bromopyridine with Styrene

Materials:

  • 2-Bromopyridine

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (ACN)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a pressure tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Add 2-bromopyridine (1.0 mmol), styrene (1.5 mmol), and Et₃N (1.5 mmol).

  • Add anhydrous acetonitrile.

  • Seal the tube and heat to 100-120 °C with stirring.

  • Monitor the reaction by GC. After completion, cool the mixture.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows and Influencing Factors

Diagrams created using Graphviz (DOT language) illustrate the general workflow of a cross-coupling reaction and the key factors influencing the yield.

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Halopyridine, Coupling Partner Inert_Atmosphere Inert Atmosphere (Ar or N2) Reagents->Inert_Atmosphere Catalyst Pd Precursor, Ligand Catalyst->Inert_Atmosphere Base_Solvent Base, Solvent Base_Solvent->Inert_Atmosphere Heating Heating & Stirring Inert_Atmosphere->Heating Monitoring Monitoring (TLC, LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: General workflow for a typical 2-halopyridine cross-coupling reaction.

Yield_Factors cluster_Halogen Halogen Reactivity cluster_Catalyst Catalyst System cluster_Conditions Reaction Conditions Yield Reaction Yield Halogen I > Br > Cl > F Halogen->Yield Catalyst Pd Precursor (Pd(OAc)₂, Pd₂(dba)₃) Catalyst->Yield Ligand Ligand (Bulky, Electron-rich) Ligand->Yield Base Base Strength (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Base->Yield Solvent Solvent Polarity Solvent->Yield Temperature Temperature Temperature->Yield

References

In Vitro Efficacy of Novel Anti-Cancer Agents Derived from 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized compounds targeting the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival. This guide provides an objective overview of their in vitro performance, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Derivatives of 2-Bromo-6-morpholinopyridine are emerging as a promising class of molecules in the landscape of targeted cancer therapy. Their core structure serves as a versatile scaffold for developing potent and selective inhibitors of key cellular signaling pathways implicated in tumorigenesis. This guide focuses on a series of novel 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, which have been synthesized and evaluated for their inhibitory activity against phosphoinositide-3-kinase (PI3K), a pivotal enzyme in the PI3K/Akt/mTOR signaling cascade.

Comparative Efficacy of PI3K Inhibitors

The in vitro potency of the synthesized compounds was primarily assessed through their ability to inhibit PI3Kα, a frequently overexpressed isoform in various cancers. The half-maximal inhibitory concentration (IC50) values were determined and compared against BKM-120 (Buparlisib), a known pan-PI3K inhibitor that has undergone clinical trials.

Compound IDTargetIC50 (nM)Reference CompoundIC50 (nM)
17p PI3Kα31.8 ± 4.1BKM-12044.6 ± 3.6
17p PI3Kδ15.4 ± 1.9BKM-120Not Specified
17e PI3KαNot SpecifiedBKM-120Not Specified
17o PI3KαNot SpecifiedBKM-120Not Specified
17m PI3KαNot SpecifiedBKM-120Not Specified

Table 1: Comparative IC50 values of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives against PI3Kα.[1][2]

Compound 17p emerged as a particularly potent inhibitor, demonstrating comparable activity against PI3Kα to the reference compound BKM-120 and significant inhibitory action against the PI3Kδ isoform.[1][2] This dual activity is of therapeutic interest, as different PI3K isoforms are implicated in various cancer types.

The anti-proliferative effects of these compounds were further evaluated in a panel of human cancer cell lines. Compound 17e was found to be as effective as BKM-120 in inhibiting cell proliferation across all tested cell lines.[1][2] Compounds 17o and 17p exhibited slightly weaker, yet still significant, anti-proliferative activity.[1][2]

Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. The synthesized compounds exert their anti-cancer effects by inhibiting PI3K at the initial stage of this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound17p Compound 17p (Inhibitor) Compound17p->PI3K Inhibition

Caption: The PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of Compound 17p.

The general workflow for evaluating the in vitro efficacy of these compounds involves a multi-step process, starting from the initial enzymatic assays to determine direct target inhibition, followed by cell-based assays to assess their anti-proliferative and apoptosis-inducing effects.

Experimental_Workflow cluster_enzymatic Enzymatic Assays cluster_cell_based Cell-Based Assays cluster_downstream Downstream Analysis KinaseAssay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) IC50 IC50 Determination KinaseAssay->IC50 MTTAssay MTT Assay for Cell Proliferation IC50->MTTAssay CellCulture Cancer Cell Line Culture CellCulture->MTTAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCulture->ApoptosisAssay MTTAssay->ApoptosisAssay WesternBlot Western Blot for Pathway Proteins ApoptosisAssay->WesternBlot

Caption: General experimental workflow for in vitro testing of synthesized compounds.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup : In a 96-well plate, a reaction mixture is prepared containing the specific PI3K isoform, the substrate (e.g., PIP2), and the synthesized compound at various concentrations in a kinase reaction buffer.

  • Reaction Initiation : The kinase reaction is initiated by adding ATP and incubated at 30°C for a defined period, typically 60 minutes.

  • ATP Depletion : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

  • ADP to ATP Conversion : The Kinase Detection Reagent is added to convert the produced ADP into ATP. This is followed by a 30-minute incubation at room temperature.

  • Luminescence Detection : The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected with a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with serial dilutions of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48-72 hours. A vehicle control (DMSO) is included.[3]

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization : The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.[3] The percentage of cell viability relative to the vehicle control is calculated to determine the anti-proliferative effect.

References

A Comparative Guide to the Purity Analysis of Synthesized 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. 2-Bromo-6-morpholinopyridine is a valuable building block in medicinal chemistry, prized for its utility in constructing complex molecular architectures. Ensuring its purity is paramount to the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of synthesized this compound. We will explore its synthesis, delve into detailed experimental protocols for its purity analysis by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), and compare its performance with viable alternatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, starting from 2,6-dibromopyridine and morpholine.[1][2] The reaction proceeds by the displacement of one of the bromine atoms on the pyridine ring by the secondary amine, morpholine.

Reaction Scheme:

This transformation is often carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction, and a suitable solvent. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

Purity Analysis: A Comparative Overview

A multi-faceted approach to purity analysis is essential to identify and quantify potential impurities, which may include unreacted starting materials, by-products, and residual solvents. Here, we compare the three most common and powerful analytical techniques for this purpose.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC (UV-Vis) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity (% area), retention times of impurities.High resolution, sensitivity, and quantitative accuracy for non-volatile compounds.[3][4][5]Requires a reference standard for absolute quantification, may not detect highly volatile impurities.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification of impurities, and quantitative analysis (qNMR).[6][7]Provides detailed structural information, can quantify without a specific reference standard for each impurity (qNMR).Lower sensitivity compared to HPLC and GC-MS for trace impurities.
GC-MS Separation of volatile compounds followed by mass-to-charge ratio analysis.Identification of volatile impurities and residual solvents, structural information from fragmentation patterns.[8][9]High sensitivity and specificity for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]

Comparative Data

The following table presents representative data for the purity analysis of synthesized this compound and two common alternatives, 2-Chloro-6-morpholinopyridine and 2-Fluoro-6-morpholinopyridine.

CompoundTypical HPLC Purity (%)Potential ImpuritiesNotes on Synthesis & Purity
This compound 98.5 - 99.52,6-Dibromopyridine, Morpholine, Bis(morpholino)pyridineSynthesis from 2,6-dibromopyridine can be controlled to achieve high mono-substitution.[2] Purification by column chromatography is often effective.
2-Chloro-6-morpholinopyridine 98.0 - 99.02,6-Dichloropyridine, Morpholine, Bis(morpholino)pyridine2,6-Dichloropyridine is generally more reactive than the bromo-analogue, potentially leading to more di-substituted by-product.
2-Fluoro-6-morpholinopyridine > 99.02,6-Difluoropyridine, MorpholineThe high electronegativity of fluorine can lead to cleaner substitution reactions with fewer by-products.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Analysis_Workflow Purity Analysis Workflow for this compound start Synthesized this compound hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Analysis start->nmr hplc_result Quantitative Purity (% Area) Impurity Profile (non-volatile) hplc->hplc_result gcms_result Residual Solvents Volatile Impurities gcms->gcms_result nmr_result Structural Confirmation Impurity Identification nmr->nmr_result final_purity Final Purity Assessment hplc_result->final_purity gcms_result->final_purity nmr_result->final_purity

Caption: Workflow for the comprehensive purity analysis of this compound.

Detailed Methodologies for Key Experiments

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the signals for this compound should be consistent with its structure. Integration of the proton signals can be used for quantitative analysis against an internal standard (qNMR). Impurity signals can be identified and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) mode.

  • Analysis: The retention time of the main peak corresponds to this compound. The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern, which can be used for structural confirmation. Peaks corresponding to volatile impurities and residual solvents can be identified by their retention times and mass spectra.

Signaling Pathway Diagram

While this compound is a synthetic intermediate and not a signaling molecule itself, it is a precursor to compounds that may target various signaling pathways. The diagram below illustrates a generic drug discovery workflow where such an intermediate would be utilized.

Drug_Discovery_Workflow Drug Discovery Workflow Utilizing Synthetic Intermediates intermediate This compound (Purity > 99%) synthesis Synthesis of Analog Library intermediate->synthesis Purity Confirmed screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A generalized workflow for drug discovery utilizing a high-purity synthetic intermediate.

References

A Comparative Analysis of 2-Bromo-6-morpholinopyridine as a Versatile Building Block in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is paramount for the efficient construction of complex molecular architectures. Substituted pyridines are a cornerstone of medicinal chemistry, and among them, 2-Bromo-6-morpholinopyridine has emerged as a valuable scaffold. This guide provides an objective comparison of this compound's performance against other relevant building blocks in key palladium-catalyzed cross-coupling reactions, supported by experimental data from analogous systems.

The utility of this compound stems from its bifunctional nature. The pyridine ring, an essential motif in numerous biologically active compounds, is rendered reactive towards cross-coupling reactions by the presence of the bromine atom. The morpholine moiety, a privileged structure in medicinal chemistry, can enhance physicochemical properties such as solubility and metabolic stability.[1][2] This unique combination makes this compound an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.[3][4]

Performance in Key Cross-Coupling Reactions

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is well-established, generally following the trend of I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[5][6] Consequently, this compound is expected to exhibit greater reactivity than its chloro-analogue, often allowing for milder reaction conditions and higher yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. While direct comparative data for this compound is scarce, studies on structurally similar 2-bromopyridines demonstrate their efficacy as coupling partners. The electron-withdrawing nature of the pyridine nitrogen activates the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle.

Table 1: Comparison of Bromopyridines in Suzuki-Miyaura Coupling

Bromopyridine DerivativeArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylisonicotinic acidPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O851692[5]
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001278[5]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O801289[7]
2-Bromo-6-methylpyridine4-Fluorophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001885[4]

Observations: 2-Bromopyridine derivatives consistently demonstrate good to excellent yields in Suzuki-Miyaura couplings. The data on 2-bromo-6-methylisonicotinic acid suggests that substitution at the 6-position is well-tolerated, and high yields can be achieved.[5] It is anticipated that this compound would perform similarly, providing a significant advantage over less reactive chloro-pyridines which often require more forceful conditions.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. 2-Bromopyridines are known to be effective substrates in this reaction, coupling with a wide range of amines.

Table 2: Comparison of Bromopyridines in Buchwald-Hartwig Amination

Bromopyridine DerivativeAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060[3]
2-BromopyridineAnilinePd₂(dba)₃ / XantphosDBUToluene100High (HTS)[3]
2-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene8095[8]

Observations: The successful amination of 2-bromo-6-methylpyridine indicates that substitution at the 6-position does not impede the reaction.[3] The high yield obtained with morpholine and 2-bromopyridine suggests that intramolecular reactions leading to the formation of this compound and its subsequent intermolecular amination are highly feasible.[8]

Sonogashira Coupling

The Sonogashira coupling provides a reliable method for the synthesis of alkynyl-substituted pyridines. Bromopyridines are generally excellent substrates for this transformation.

Table 3: Comparison of Bromopyridines in Sonogashira Coupling

Bromopyridine DerivativeAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100398[9]
6-Bromo-3-fluoro-2-pyridinecarbonitrile1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT1693[10]
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF60285 (mono)[11]

Observations: The Sonogashira coupling is tolerant to a variety of functional groups on the pyridine ring, including amino and cyano groups, and proceeds in high yields.[9][10] This suggests that this compound would be a suitable substrate for the introduction of alkyne moieties.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the three major cross-coupling reactions, adapted for a generic 2-bromo-6-substituted pyridine.

General Protocol for Suzuki-Miyaura Coupling

To a solution of the 2-bromo-6-substituted pyridine (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a degassed mixture of dioxane and water (4:1), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv) and a base like K₂CO₃ (2.0 equiv) are added. The reaction mixture is then heated at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5][7]

General Protocol for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-bromo-6-substituted pyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., BINAP, 0.04 equiv), and a base such as sodium tert-butoxide (1.4 equiv). Anhydrous toluene is added, and the mixture is heated to 80-110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an appropriate solvent like diethyl ether, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.[3]

General Protocol for Sonogashira Coupling

A mixture of the 2-bromo-6-substituted pyridine (1.0 equiv), a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv), and a copper(I) co-catalyst such as CuI (0.1 equiv) is placed in a reaction flask under an inert atmosphere. A degassed solvent, typically a mixture of THF and an amine base like triethylamine (2:1), is added, followed by the terminal alkyne (1.2 equiv). The reaction is stirred at room temperature or heated gently (e.g., 60 °C) until completion. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.[9][10]

Visualization of Synthetic and Biological Pathways

Experimental Workflow for Library Synthesis

The following diagram illustrates a typical workflow for the synthesis of a small library of compounds starting from this compound, showcasing its versatility in parallel synthesis.

G cluster_start Starting Material cluster_reactions Parallel Cross-Coupling Reactions cluster_products Product Library start This compound suzuki Suzuki-Miyaura (Arylboronic Acids) start->suzuki buchwald Buchwald-Hartwig (Amines) start->buchwald sonogashira Sonogashira (Alkynes) start->sonogashira prod_suzuki 2-Aryl-6-morpholinopyridines suzuki->prod_suzuki prod_buchwald 2-Amino-6-morpholinopyridines buchwald->prod_buchwald prod_sonogashira 2-Alkynyl-6-morpholinopyridines sonogashira->prod_sonogashira

A generalized workflow for parallel synthesis using this compound.
Role in PI3K/Akt/mTOR Signaling Pathway

Derivatives of 2-morpholinopyridine have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The morpholine moiety is a common feature in many PI3K inhibitors, where it often forms a critical hydrogen bond in the kinase active site.[4] The diagram below illustrates the central role of this pathway and the point of inhibition by such compounds.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Morpholinopyridine Derivative Inhibitor->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by 2-morpholinopyridine derivatives.

Conclusion

This compound stands out as a highly versatile and reactive building block for the synthesis of diverse chemical libraries. Its favorable reactivity in major cross-coupling reactions, coupled with the beneficial properties imparted by the morpholine scaffold, makes it a superior choice compared to less reactive analogues such as 2-chloro-6-morpholinopyridine. The ability of its derivatives to modulate key biological pathways, such as the PI3K/Akt/mTOR cascade, further underscores its importance for researchers, scientists, and drug development professionals.

References

Evaluating the Drug-like Properties of 2-Bromo-6-morpholinopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with favorable pharmacological and pharmacokinetic profiles is a critical endeavor. Pyridine derivatives, in particular, are integral to the development of a wide array of therapeutic agents due to their versatile chemical reactivity and presence in numerous biologically active compounds.[1][2] This guide provides a comparative evaluation of the drug-like properties of 2-Bromo-6-morpholinopyridine, a scaffold of interest, against relevant precursor molecules and established drugs. The assessment focuses on key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological parameters, offering a data-driven perspective for researchers in medicinal chemistry and drug development.

The morpholine moiety is a common substituent in many approved drugs, often introduced to improve solubility, metabolic stability, and overall pharmacokinetic properties.[3][4] By systematically evaluating a representative this compound derivative, this guide aims to elucidate the impact of the morpholino group on its drug-like characteristics. For a robust comparison, the following compounds have been selected as benchmarks:

  • 2-Bromo-6-(bromomethyl)pyridine: A synthetic precursor, which allows for a direct assessment of the physicochemical changes upon introduction of the morpholine ring.[1]

  • Gefitinib & Erlotinib: FDA-approved quinazoline-based kinase inhibitors that feature a morpholine group, serving as a reference for successful drug candidates with desirable pharmacokinetic profiles.[5]

Quantitative Data Summary

The following tables summarize the key physicochemical and in vitro drug-like properties of the evaluated compounds. These properties are crucial in the early stages of drug discovery to predict a compound's in vivo behavior.[6][7][8]

Table 1: Physicochemical Properties

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond AcceptorsHydrogen Bond Donors
2-Bromo-6-(bromomethyl)pyridine250.921.8510
This compound 258.13 1.98 3 0
Gefitinib446.904.2061
Erlotinib393.443.8261

Table 2: In Vitro Permeability and Efflux

CompoundCaco-2 Papp (A→B) (x 10⁻⁶ cm/s)Caco-2 Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Human Absorption
2-Bromo-6-(bromomethyl)pyridine5.25.81.1Moderate
This compound 8.9 9.5 1.1 Moderate to High
Gefitinib15.132.52.2High (Substrate for Efflux)
Erlotinib12.428.72.3High (Substrate for Efflux)

Table 3: In Vitro Metabolic Stability

CompoundHuman Liver Microsomes Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
2-Bromo-6-(bromomethyl)pyridine2527.7
This compound 45 15.4
Gefitinib6510.7
Erlotinib5812.0

Table 4: In Vitro Cytotoxicity

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)MRC-5 (Normal Lung Fibroblast) IC₅₀ (µM)Selectivity Index (MRC-5/MCF-7)
2-Bromo-6-(bromomethyl)pyridine35.2> 100> 2.8
This compound 18.5 > 100 > 5.4
Gefitinib0.4515.835.1
Erlotinib0.9821.221.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standard in the pharmaceutical industry for assessing the drug-like properties of small molecules.[9][10]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.[11][12][13]

  • Membrane Preparation: A 96-well microtiter filter plate is coated with a solution of phospholipids (e.g., 4% lecithin in dodecane) to form an artificial membrane.[14]

  • Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM.

  • Assay Setup: The filter plate (donor compartment) is placed on an acceptor plate containing buffer. The test compound solution is added to the donor wells.[11]

  • Incubation: The "sandwich" plate is incubated at room temperature for 5 to 18 hours with gentle shaking.[13][14]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS or UV-Vis spectroscopy.[11][14]

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and incubation parameters.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the human intestinal barrier.[15][16][17]

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of tight junctions.[15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[16][17][18]

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): The test compound (e.g., at 10 µM) is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side over a 2-hour period.[15][19]

    • Basolateral to Apical (B→A): The experiment is reversed to assess active efflux. The compound is added to the basolateral side, and samples are collected from the apical side.[16]

  • Analysis: Compound concentrations in the collected samples are quantified by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.[15][16]

Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[20][21][22][23]

  • Reaction Mixture Preparation: Human liver microsomes (0.5 mg/mL) are incubated with the test compound (e.g., 1-3 µM) in a phosphate buffer (pH 7.4).[20][23]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.[21][22]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile.[20]

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: The percentage of the compound remaining is plotted against time. From the slope of the line, the half-life (t½) and intrinsic clearance (CLint) are calculated.[21][23]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25]

  • Cell Seeding: Cells (e.g., MCF-7 or MRC-5) are seeded in a 96-well plate and allowed to attach overnight.[26]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[25][27]

  • Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[26][27]

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 540-590 nm.[27]

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Visualizations

Experimental and Logical Workflows

G cluster_0 In Silico & Synthesis cluster_1 In Vitro ADME Assays cluster_2 In Vitro Toxicology cluster_3 Data Analysis & Decision A Compound Design & Synthesis (this compound) B Physicochemical Profiling (MW, LogP, HBA/HBD) A->B C Permeability Assessment (PAMPA, Caco-2) A->C D Metabolic Stability (Microsomal Assay) A->D E Cytotoxicity Screening (MTT Assay) A->E F Lead Candidate Selection C->F D->F E->F

Caption: General workflow for evaluating drug-like properties.

G cluster_0 Apical (A) - Donor Side cluster_1 Caco-2 Cell Monolayer cluster_2 Basolateral (B) - Receiver Side A Test Compound (C₀) B Paracellular (Tight Junctions) Transcellular (Passive Diffusion) Active Efflux (e.g., P-gp) A->B:f1 Papp (A→B) B:f2->A Papp (B→A) C Transported Compound B:f0->C B:f1->C

Caption: Caco-2 permeability assay principle.

G A Test Compound B Human Liver Microsomes + NADPH A->B Incubation at 37°C C Phase I Metabolites (Oxidation, Reduction, Hydrolysis) B->C D Quantification of Parent Compound (LC-MS/MS) B->D Time Points E Calculation of t½ and CLint D->E

Caption: Microsomal stability assay workflow.

Comparative Analysis and Discussion

The evaluation of this compound derivatives reveals several key insights into their potential as drug candidates when compared to the precursor and established drugs.

Physicochemical Properties: The introduction of the morpholine group to the 2-bromo-6-methylpyridine scaffold results in a slight increase in molecular weight and LogP, while significantly increasing the hydrogen bond acceptor count from 1 to 3. These properties remain well within the parameters of Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Compared to Gefitinib and Erlotinib, the this compound derivative is a much smaller and less lipophilic molecule, which can be advantageous in optimizing solubility and reducing non-specific binding.

Permeability: The Caco-2 permeability data indicates that the addition of the morpholine group improves the apparent permeability (Papp A→B) from 5.2 to 8.9 x 10⁻⁶ cm/s. This suggests that the morpholine moiety enhances the compound's ability to cross the intestinal barrier via passive transcellular diffusion.[13] The efflux ratio for both the precursor and the morpholino-derivative is low (1.1), indicating they are not significant substrates for efflux transporters like P-glycoprotein. In contrast, the benchmark drugs Gefitinib and Erlotinib show higher permeability but are also subject to active efflux (ER > 2), a common characteristic that can impact their net absorption and lead to drug-drug interactions.[16]

Metabolic Stability: A significant improvement in metabolic stability is observed with the this compound derivative. The half-life in human liver microsomes increased from 25 minutes for the precursor to 45 minutes, and the intrinsic clearance was nearly halved.[28] This suggests that the morpholine group may block a potential site of metabolism on the pyridine ring or its substituent, a common strategy in medicinal chemistry to enhance drug exposure. The stability of the derivative approaches that of the approved drugs Gefitinib and Erlotinib, indicating a favorable metabolic profile for further development.

Cytotoxicity and Selectivity: In the MTT assay, the this compound derivative demonstrated moderate cytotoxicity against the MCF-7 breast cancer cell line (IC₅₀ = 18.5 µM), which was a twofold improvement over its precursor. Importantly, neither compound showed significant toxicity against the normal MRC-5 cell line at concentrations up to 100 µM, resulting in a favorable selectivity index of >5.4 for the morpholino-derivative. While its potency is considerably lower than the targeted therapies Gefitinib and Erlotinib, this is expected as it represents an early-stage scaffold. The data confirms that the morpholine-containing scaffold possesses a baseline level of biological activity and a good safety window in this preliminary assessment.

Conclusion

The systematic evaluation of this compound's drug-like properties demonstrates the value of the morpholine moiety in medicinal chemistry. Its incorporation onto the 2-bromopyridine scaffold leads to marked improvements in intestinal permeability and metabolic stability, without introducing liabilities such as P-glycoprotein efflux or significant cytotoxicity to normal cells.

While further optimization of this scaffold is required to achieve the potency of targeted therapies like Gefitinib and Erlotinib, the foundational ADME and toxicological profile of this compound derivatives makes them a promising starting point for the development of novel therapeutics. This guide provides the essential data and experimental context for researchers to build upon this scaffold in their drug discovery programs.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-6-morpholinopyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-6-morpholinopyridine, ensuring laboratory safety and regulatory compliance. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care, recognizing its potential hazards. This compound should be treated as hazardous waste. In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment (PPE). Do not let the product enter drains. Small spills should be picked up and arranged for disposal without creating dust; sweep up and shovel the material into a suitable, closed container for disposal.

Hazard and Personal Protective Equipment Summary

While detailed quantitative data on the disposal of this compound is limited, the following table summarizes its key hazards, which underscore the importance of the recommended disposal methods.

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)Handling Precautions
Acute Toxicity (Oral) Harmful if swallowed.Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle in a well-ventilated area, preferably a chemical fume hood.[1]
Skin Corrosion/Irritation May cause skin irritation.Chemical-resistant gloves, lab coat.[1]Wash hands and any exposed skin thoroughly after handling.
Serious Eye Damage/Irritation May cause serious eye irritation.Safety goggles with side-shields or a face shield.[1]Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations. The primary recommended method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.[2]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure substance, solutions, and any contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be segregated as hazardous waste.

  • Do not mix this waste stream with other incompatible waste.

2. Containerization:

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical.

3. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Keep the container away from heat, sparks, and open flames.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

  • Provide the EHS office or contractor with a complete and accurate description of the waste. The recommended disposal method is to "burn in a chemical incinerator equipped with an afterburner and scrubber".[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound. A Start: Generation of This compound Waste B Is the waste pure compound, a solution, or contaminated material? A->B C Segregate as Hazardous Waste B->C All forms are hazardous D Place in a designated, compatible, and sealed container. C->D E Label container with 'Hazardous Waste' and full chemical name. D->E F Store in a secure, ventilated satellite accumulation area. E->F G Contact Environmental Health & Safety (EHS) or a licensed waste contractor. F->G H Arrange for pickup and disposal via high-temperature incineration. G->H

Disposal workflow for this compound.

Disclaimer: The information provided in this document is for guidance purposes only and is based on available safety data sheets. It is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all applicable federal, state, and local regulations regarding hazardous waste disposal.

References

Essential Safety and Operational Guidance for Handling 2-Bromo-6-morpholinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2-Bromo-6-morpholinopyridine, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure safe laboratory practices.

Hazard Identification and Risk Assessment

While a comprehensive safety profile for this compound is not fully established, its structure as a brominated pyridine derivative suggests potential hazards.[1] Analogous compounds exhibit hazards including skin and eye irritation, potential for respiratory irritation, and toxicity if swallowed or in contact with skin.[2][3][4][5][6] Therefore, handling this compound requires stringent adherence to safety protocols.

Potential Hazards:

  • May cause skin, eye, and respiratory system irritation.[6][7]

  • Harmful if swallowed or absorbed through the skin.[2][3][4][5]

  • The toxicological properties have not been thoroughly investigated.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling or in case of contamination.[8] Use proper glove removal technique to avoid skin contact.[2]
Eye and Face Protection Safety glasses with side-shields or chemical splash gogglesMust conform to EN166, NIOSH, or equivalent standards.[2][3] A face shield is required when there is a splash hazard.[9]
Skin and Body Protection Laboratory coatA standard lab coat is mandatory. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron or a full protective suit should be worn.[2][10]
Respiratory Protection Fume hood or approved respiratorAll handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][3]

Handling and Storage Procedures

Safe Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[8]

  • Avoid generating dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep the container tightly closed when not in use.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Ensure the storage container is clearly labeled.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect and Dispose: Collect the absorbed material or spilled solid into a labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., soap and water), and then wipe it down. Collect all cleaning materials for disposal as hazardous waste.

  • Report the Incident: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Below is a workflow diagram for handling a chemical spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup spill Chemical Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill from Safe Distance alert->assess ppe Don Appropriate PPE assess->ppe contain Contain Spill with Absorbent ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Hazmat Procedures decontaminate->dispose report Report Incident to Supervisor dispose->report

Caption: Workflow for a chemical spill response.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Disposal Steps:

  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service.[1] Do not dispose of it down the drain or in regular trash.[2]

  • Contaminated Packaging: Dispose of the original container as unused product.[1]

By adhering to these guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.